Neolactotetraose
Description
BenchChem offers high-quality Neolactotetraose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neolactotetraose including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO21/c1-7(33)27-13-17(39)22(47-25-19(41)18(40)15(37)10(4-30)43-25)12(6-32)45-24(13)48-23-16(38)11(5-31)44-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMYDHMFFAVMMM-PLQWBNBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926585 | |
| Record name | Lacto-N-neotetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13007-32-4 | |
| Record name | Lacto-N-neotetraose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13007-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lacto-N-neotetraose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lacto-N-neotetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LACTO-N-NEOTETRAOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY63N40B1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neolactotetraose (LNnT): Mechanistic Architectures and Therapeutic Applications
[1]
Executive Summary
Neolactotetraose (LNnT) is a neutral, non-fucosylated human milk oligosaccharide (HMO) comprising approximately 2–5% of the total HMO fraction in mature milk. Unlike its Type I isomer Lacto-N-tetraose (LNT), LNnT is characterized by a Galβ1-4GlcNAc (N-acetyllactosamine) moiety, classifying it as a Type II HMO. This structural distinction dictates its biological specificity, particularly in its interaction with Bifidobacterium transporters and pathogen lectins.
This technical guide dissects the biological role of LNnT, moving beyond general prebiotic claims to explore the specific molecular mechanisms of bacterial cross-feeding, competitive inhibition of Streptococcus pneumoniae, and intestinal barrier modulation. It is designed for researchers requiring actionable protocols and mechanistic depth for therapeutic development.
Structural Biochemistry & Biosynthesis
Molecular Identity:
-
IUPAC Name:
-D-Galactopyranosyl-(1 4)-2-acetamido-2-deoxy- -D-glucopyranosyl-(1 3)- -D-galactopyranosyl-(1 4)-D-glucose. -
Mass: 707.63 Da.
-
Type Classification: Type II (contains the Gal
1-4GlcNAc epitope).
Biosynthetic Pathway:
In the mammary gland, LNnT is synthesized from Lactose (Gal
| Feature | Lacto-N-tetraose (LNT) | Neolactotetraose (LNnT) |
| Core Structure | Type I (Gal | Type II (Gal |
| Abundance | High (Top 3 HMO) | Moderate (Top 10 HMO) |
| Bacterial Specificity | Broad Bifidobacterium use | Highly specific (B. infantis, B. breve) |
| Pathogen Target | Entamoeba histolytica | Streptococcus pneumoniae, GBS |
Mechanism of Action: The Bifidobacterium Shunt[3]
The "bifidogenic effect" of LNnT is not a passive fermentation process but a highly evolved active transport system. Bifidobacterium longum subsp.[1][2][3] infantis (B. infantis) possesses a specific gene cluster dedicated to the internalization and intracellular degradation of LNnT, preventing "public goods" availability to competing pathogens in the gut lumen.
The H5 Gene Cluster & ABC Transport
B. infantis utilizes Solute Binding Proteins (SBPs) associated with ATP-Binding Cassette (ABC) transporters to capture LNnT.[4]
-
Key Loci: The Blon_2175-2177 cluster encodes the specific transport system for Type I and Type II HMOs.
-
Intracellular Degradation: Once internalized, LNnT is cleaved by intracellular
-galactosidases (e.g., BgaA) and -hexosaminidases (e.g., NagZ), feeding the "Bifid Shunt" (fructose-6-phosphate phosphoketolase pathway) to produce acetate and lactate.
Visualization: Intracellular LNnT Metabolism
Figure 1: The internalization and intracellular degradation of LNnT by B. infantis, preventing nutrient theft by gut competitors.
Pathogen Decoy & Immunomodulation[1][6][7]
Receptor Mimicry (The Decoy Effect)
Many respiratory and enteric pathogens utilize surface lectins to adhere to host epithelial glycans. LNnT structurally mimics the neolacto-series glycosphingolipids found on host cell surfaces.
-
Mechanism: S. pneumoniae expresses surface proteins that bind terminal Gal
1-4GlcNAc sequences on lung/throat epithelia. Soluble LNnT acts as a competitive inhibitor, binding the bacterium and preventing host adhesion.
Immunomodulation
LNnT influences the host immune system via:
-
Direct Interaction: Modulating dendritic cell responses, promoting IL-10 (anti-inflammatory) secretion.
-
Indirect (Microbiome): Increasing Bifidobacterium abundance leads to higher acetate levels, which enhances intestinal epithelial barrier function (Tight Junction assembly) and protects against lethality in necrotizing enterocolitis (NEC) models.
Figure 2: Competitive inhibition mechanism where soluble LNnT intercepts pathogen adhesins, preventing epithelial attachment.
Analytical & Experimental Methodologies
Protocol: Quantification of LNnT via HPAEC-PAD
Objective: Accurate quantification of LNnT in complex matrices (milk, formula, plasma) without derivatization. Principle: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection separates carbohydrates based on pKa at high pH.
Materials:
-
System: Dionex ICS-5000+ or equivalent.
-
Column: CarboPac PA-1 (4 x 250 mm) with Guard Column.
-
Eluents:
-
E1: 100 mM NaOH (Carbonate-free).
-
E2: 100 mM NaOH + 250 mM Sodium Acetate (NaOAc).
-
Workflow:
-
Sample Preparation:
-
Dilute sample (1:100 to 1:1000) in Milli-Q water.
-
Filter through 0.22 µm PES filter.
-
Optional: For plasma/milk, perform solid-phase extraction (C18 cartridge) to remove lipids/proteins.
-
-
Gradient Conditions:
-
0-10 min: Isocratic 100 mM NaOH (Separates neutrals).
-
10-25 min: Linear gradient 0-100% E2 (Elutes acidic/larger oligos).
-
25-35 min: Wash with 100% E2.
-
35-50 min: Re-equilibration with 100 mM NaOH.
-
-
Detection:
-
Waveform: Standard Carbohydrate Quadruple Potential.
-
Temperature: 30°C.
-
-
Validation:
-
Linearity:
for 0.1 – 100 ppm standard range. -
Specificity: LNnT elutes distinct from LNT due to linkage difference (Type II elutes slightly differently than Type I depending on gradient slope).
-
Protocol: In Vitro Pathogen Adhesion Inhibition Assay
Objective: Assess the efficacy of LNnT in blocking S. pneumoniae adhesion to lung epithelial cells.
-
Cell Culture:
-
Seed A549 (human alveolar basal epithelial) cells in 24-well plates.
-
Grow to 90% confluence in F-12K medium + 10% FBS.
-
-
Bacterial Preparation:
-
Grow S. pneumoniae (e.g., strain D39) to mid-log phase (
). -
Wash and resuspend in antibiotic-free medium.
-
Label bacteria with FITC or use a GFP-expressing strain for fluorescence readout (optional).
-
-
Inhibition Step (The Critical Variable):
-
Pre-incubation: Incubate bacteria (
CFU) with varying concentrations of LNnT (0.1, 0.5, 1.0, 5.0 mg/mL) for 30 min at 37°C before adding to cells. -
Control: Bacteria + Vehicle (PBS).
-
Negative Control: Bacteria + Glucose/Lactose (to prove structural specificity).
-
-
Adhesion Assay:
-
Add bacteria/LNnT mix to A549 monolayers.
-
Centrifuge plate (500 x g, 5 min) to synchronize contact.
-
Incubate 1 hour at 37°C.
-
-
Quantification:
-
Wash cells 3x with PBS to remove non-adherent bacteria.
-
Lyse cells with 1% Saponin or Triton X-100.
-
Serially dilute lysate and plate on Blood Agar.
-
Calculate: % Inhibition =
.
-
Clinical & Therapeutic Implications
Clinical Efficacy: Randomized controlled trials (RCTs) utilizing LNnT (often in combination with 2'-FL) in infant formula have demonstrated:
-
Safety: Growth parameters (weight, length, head circumference) equivalent to standard formula and breastfed infants.
-
Morbidity: Significant reduction in parent-reported bronchitis and lower respiratory tract infections over the first 12 months of life.[10]
-
Microbiome: Shift in fecal microbiota composition towards a Bifidobacterium-dominated profile, closer to that of breastfed infants, with reduced abundance of pathogenic taxa (Escherichia, Clostridium).
Dosage Considerations:
-
Physiological Range: Human milk contains ~0.2 – 0.5 g/L of LNnT.
-
Therapeutic Dosing: Clinical trials typically use 0.5 – 1.0 g/L in formula.
-
Adult Applications: Emerging research suggests 2-3 g/day for IBS management and gut barrier restoration, though adult microbiome utilization efficiency varies.[11]
References
-
Bode, L. (2012). Human milk oligosaccharides: every baby needs a sugar mama. Glycobiology, 22(9), 1147-1162. Link
-
Sela, D. A., et al. (2008). The genome sequence of Bifidobacterium longum subsp. infantis reveals adaptations for milk utilization within the infant microbiome.[1][3] Proceedings of the National Academy of Sciences, 105(48), 18964-18969. Link
-
Andersson, B., et al. (1986). Inhibition of attachment of Streptococcus pneumoniae and Haemophilus influenzae by human milk and globoseries glycolipids. Journal of Infectious Diseases, 153(2), 232-237. Link
-
Puccio, G., et al. (2017). Effects of Infant Formula With Human Milk Oligosaccharides on Growth and Morbidity: A Randomized Multicenter Trial. Journal of Pediatric Gastroenterology and Nutrition, 64(4), 624-631. Link
-
Townsend, S. D., et al. (2012). HPAEC-PAD analysis of human milk oligosaccharides. Methods in Molecular Biology, 808, 25-36. Link
-
Kunz, C., et al. (2000). Oligosaccharides in human milk: structural, functional, and metabolic aspects. Annual Review of Nutrition, 20, 699-722. Link
Sources
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Bifidobacterium infantis utilizes N-acetylglucosamine-containing human milk oligosaccharides as a nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Specific binding of Streptococcus pneumoniae to two receptor saccharide structures [pubmed.ncbi.nlm.nih.gov]
- 6. Streptococcus pneumoniae’s Virulence and Host Immunity: Aging, Diagnostics, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Adherence of Streptococcus pneumoniae to Respiratory Epithelial Cells Is Inhibited by Sialylated Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Pneumococcal Properties of the Native Human Milk Oligosaccharide Fraction: A Concentration-Dependent Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of a Ready-to-Feed Starter Liquid Infant Formula Containing 2-Fucosyllactose and Lacto-N-Neotetraose in Chinese Infants: Protocol for a Double Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HMOs and LNnT: The Science Behind Breast Milk Sugars for Lifelong Health | Cabio Biotech [cabio.com]
Neolactotetraose vs. Lacto-N-tetraose: A Guide to Structural Differentiation and its Functional Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the structural and functional distinctions between two pivotal human milk oligosaccharides (HMOs), neolactotetraose and lacto-N-tetraose. As the field of glycobiology increasingly intersects with therapeutic development, a precise understanding of these isomers is paramount for innovation in infant nutrition, microbiome modulation, and immunology.
Introduction: The Imperative of Isomeric Specificity in Glycobiology
Human milk oligosaccharides are not merely nutrients; they are potent bioactive molecules that orchestrate the development of the infant gut microbiome and immune system.[1] Within the diverse library of over 200 identified HMOs, isomers—molecules with identical chemical formulas but different atomic arrangements—present a unique challenge and opportunity.[2][3] The subtle architectural variance between neolactotetraose (often referred to as lacto-N-neotetraose or LNnT in literature) and its isomer, lacto-N-tetraose (LNT), serves as a masterclass in how a single stereochemical change can dictate biological function. This guide dissects these differences, offering both foundational knowledge and practical analytical strategies.
PART 1: The Core Structural Distinction: A Tale of Two Linkages
While both neolactotetraose and lacto-N-tetraose are tetrasaccharides composed of the same four monosaccharide units (D-galactose, D-glucose, and N-acetylglucosamine), their defining difference lies in a single glycosidic bond.[2][4] This covalent bond, which joins carbohydrate molecules together, dictates the overall topology of the oligosaccharide.[5][6]
The Defining Glycosidic Bond: Type 1 vs. Type 2 Chains
The critical point of divergence is the linkage between the terminal, non-reducing galactose (Gal) and the N-acetylglucosamine (GlcNAc) unit. This difference is the basis for their classification into two distinct core chain types.[7][8]
-
Lacto-N-tetraose (LNT) possesses a β1-3 glycosidic linkage between the terminal galactose and the GlcNAc. This configuration is known as a Type 1 chain .[2][9] Its full structure is systematically described as β-D-Galactosyl-(1→3)-β-D-N-acetylglucosaminyl-(1→3)-β-D-galactosyl-(1→4)-D-glucose.[9]
-
Neolactotetraose (LNnT) features a β1-4 glycosidic linkage at the same position. This arrangement defines it as a Type 2 chain .[7][9] Its systematic name is β-D-Galactosyl-(1→4)-β-D-N-acetylglucosaminyl-(1→3)-β-D-galactosyl-(1→4)-D-glucose.
This seemingly minor variation in bond position creates two molecules with distinct three-dimensional shapes, which directly impacts how they are recognized and metabolized by microbial and host proteins.
Comparative Structural Overview
The table below summarizes the fundamental structural characteristics of these two important HMO isomers.
| Feature | Lacto-N-tetraose (LNT) | Neolactotetraose (LNnT) |
| Core Chain Type | Type 1[2][7][9] | Type 2[7][9] |
| Defining Linkage | Gal(β1-3)GlcNAc[9] | Gal(β1-4)GlcNAc[9] |
| Full Structure | Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)Glc[9] | Gal(β1-4)GlcNAc(β1-3)Gal(β1-4)Glc |
| Monosaccharide Units | D-Galactose, D-Glucose, N-acetylglucosamine[2][4] | D-Galactose, D-Glucose, N-acetylglucosamine |
Visualizing the Isomeric Difference
The following diagram illustrates the distinct connectivity of the terminal monosaccharides in LNT and neolactotetraose.
Figure 1: Comparison of the defining glycosidic linkages in LNT and neolactotetraose.
PART 2: Functional Consequences of Structural Isomerism
The structural divergence between LNT and neolactotetraose is the direct cause of their differential biological activities. The shape of a glycan determines its function by governing its interactions with the binding pockets of enzymes and receptors.
Selective Prebiotic Activity
The most well-documented functional difference is their role as prebiotics. Both LNT and neolactotetraose promote the growth of beneficial gut bacteria, particularly Bifidobacterium species, which are hallmarks of a healthy infant gut.[2][9] However, different species and even strains of bifidobacteria exhibit distinct preferences for Type 1 versus Type 2 chains. This preference is dictated by the specific glycoside hydrolases the bacteria express. For example, Bifidobacterium longum subsp. infantis is particularly adept at utilizing LNT.[9] This specificity suggests a co-evolutionary relationship between the host's milk composition and the infant's gut symbionts. The structural difference between LNT and neolactotetraose is hypothesized to be a primary driver for these differential utilization phenotypes.[2]
Foundation for Further Complexity
LNT and neolactotetraose are not just functional in their own right; they are also the foundational core structures for a vast array of more complex HMOs.[3][10][11] These core structures can be further decorated with fucose and/or sialic acid residues.[10][11] The initial chain type (Type 1 or Type 2) determines the possible positions for this fucosylation or sialylation, leading to an exponential increase in structural and functional diversity. This subsequent modification is critical for functions like pathogen binding inhibition and immune modulation.[3][12]
PART 3: Analytical Methodologies for Isomer Resolution
Distinguishing between LNT and neolactotetraose requires analytical techniques capable of resolving molecules based on subtle differences in their physical properties. A multi-pronged approach is often employed for unambiguous identification and quantification.
Chromatographic Separation
Liquid chromatography is a cornerstone of HMO analysis. The choice of stationary phase is critical for separating these isomers.
-
Porous Graphitic Carbon (PGC) Chromatography: This is one of the most powerful techniques for glycan isomer separation. PGC separates oligosaccharides based on their three-dimensional structure and the specific interactions of their hydroxyl groups with the flat surface of the graphite. The different spatial orientations of the Gal(β1-3)GlcNAc versus the Gal(β1-4)GlcNAc linkage result in differential retention times, enabling their separation.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polarity. While LNT and neolactotetraose have very similar polarities, optimized HILIC methods, often involving derivatization of the glycans with a fluorescent tag, can achieve separation.[14]
Mass Spectrometry (MS)
While LNT and neolactotetraose have identical masses, tandem mass spectrometry (MS/MS) can provide structural information. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns are produced. The energy of the β1-3 linkage in LNT differs from the β1-4 linkage in neolactotetraose, which can lead to different relative abundances of specific fragment ions, aiding in their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR remains the gold standard for the unequivocal structural elucidation of carbohydrates.[15] 1D and 2D NMR experiments can identify the specific protons and carbons involved in each glycosidic linkage, confirming the connectivity and stereochemistry. While powerful, NMR requires larger sample amounts and specialized expertise compared to chromatography-based methods.
Exemplar Protocol: HPAEC-PAD for Quantification of Neolactotetraose and LNT
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a robust, label-free method for the analysis of underivatized carbohydrates.[14] At high pH, the hydroxyl groups of carbohydrates become partially deprotonated, allowing them to be separated as anions.
Objective: To separate and quantify LNT and neolactotetraose in a formulated product or purified sample.
Instrumentation:
-
Ion Chromatography System equipped with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
High-performance anion-exchange column (e.g., Dionex CarboPac series).
Reagents:
-
Deionized Water (18.2 MΩ·cm)
-
Sodium Hydroxide (NaOH), 50% w/w
-
Sodium Acetate (NaOAc), Anhydrous
-
LNT and Neolactotetraose analytical standards
Methodology:
-
Mobile Phase Preparation:
-
Eluent A: 100 mM NaOH. Causality: The high pH is necessary to ionize the carbohydrates for anion-exchange separation and to enable detection by PAD.
-
Eluent B: 100 mM NaOH with 1 M NaOAc. Causality: The acetate anion acts as the competing ion to elute the more strongly retained carbohydrates from the column.
-
-
Sample Preparation:
-
Accurately weigh and dissolve standards and samples in deionized water to a known concentration (e.g., 10-50 µg/mL).
-
Filter samples through a 0.22 µm syringe filter to remove particulates that could damage the column.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 25 µL
-
Gradient Program: (This is an example and must be optimized)
-
0-20 min: 0-10% B (Shallow gradient for resolving isomers)
-
20-25 min: 10-100% B (To elute any strongly bound components)
-
25-30 min: 100% B (Column wash)
-
30.1-40 min: 0% B (Column re-equilibration)
-
-
-
PAD Waveform:
-
Utilize a standard quadruple-potential waveform for carbohydrate detection. This involves potentials for detection, oxidation, and reduction to clean the gold electrode surface between measurements, ensuring a stable and sensitive signal.
-
-
System Validation & Analysis:
-
Inject a mixed standard of LNT and neolactotetraose to determine their respective retention times and establish chromatographic resolution.
-
Generate a calibration curve for each isomer using a series of known concentrations.
-
Inject unknown samples and quantify the isomers by comparing their peak areas to the calibration curve.
-
Figure 2: A generalized workflow for the analysis of HMO isomers using HPAEC-PAD.
Conclusion
The distinction between neolactotetraose and lacto-N-tetraose is a clear illustration of a core principle in glycobiology: structure defines function. For professionals in research and development, the ability to not only recognize but also analytically resolve these Type 1 and Type 2 isomers is fundamental. This capability is the bedrock for developing next-generation infant formulas, designing targeted prebiotics, and elucidating the intricate roles of HMOs in human health and disease. The continued refinement of analytical techniques will further empower the scientific community to harness the immense potential of these remarkable biomolecules.
References
-
Wikipedia. (n.d.). Lacto-N-tetraose. Retrieved from [Link]
-
Layer Origin Nutrition. (2023, November 2). What is Lacto-N-Tetraose (LNT)? Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2021, October 28). Lacto-N-neotetraose. Retrieved from [Link]
-
Li, Y., et al. (2023). Human milk oligosaccharide lacto-N-tetraose: Physiological functions and synthesis methods. Carbohydrate Polymers, 319, 121067. [Link]
-
Yang, L., et al. (2021). Physiological effects, biosynthesis, and derivatization of key human milk tetrasaccharides, lacto- N-tetraose, and lacto -N-neotetraose. Critical Reviews in Food Science and Nutrition, 63(1), 1-15. [Link]
-
Yang, L., et al. (2023). Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose. Critical Reviews in Food Science and Nutrition, 1-13. [Link]
-
Chemistry LibreTexts. (2025, September 4). 8.3: Disaccharides. Retrieved from [Link]
-
Hegar, B., et al. (2023). Human Milk Oligosaccharides: Decoding Their Structural Variability, Health Benefits, and the Evolution of Infant Nutrition. Nutrients, 15(19), 4255. [Link]
-
Asparia Glycomics. (2025, November 27). What are Human Milk Oligosaccharides (HMOs)? Retrieved from [Link]
-
De Leoz, M. L., et al. (2018). Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula. Journal of AOAC International, 101(5), 1357-1367. [Link]
-
Wikipedia. (n.d.). Glycosidic bond. Retrieved from [Link]
-
Szigeti, M., et al. (2021). Rapid capillary gel electrophoresis analysis of human milk oligosaccharides for food additive manufacturing in-process control. Analytical and Bioanalytical Chemistry, 413, 2375–2384. [Link]
-
Wiciński, M., et al. (2020). Human Milk Oligosaccharides: Health Benefits, Potential Applications in Infant Formulas, and Pharmacology. Nutrients, 12(1), 266. [Link]
-
Olsson, C., et al. (2011). The α,α-(1→1) Linkage of Trehalose is Key to Anhydrobiotic Preservation. The Journal of the American Chemical Society, 133(33), 13142–13149. [Link]
-
Novonesis. (n.d.). Lacto-N-tetraose (LNT). Retrieved from [Link]
-
University of Zurich, Department of Physiology. (n.d.). Glycosidic linkages. Retrieved from [Link]
-
Polgár, L., et al. (2019). Chemical Synthesis of Human Milk Oligosaccharides: Lacto-N-hexaose Galβ1→3GlcNAcβ1→3 [Galβ1→4GlcNAcβ1→6] Galβ1→4Glc. The Journal of Organic Chemistry, 84(23), 15335–15347. [Link]
-
Kulinich, A., & Liu, Y. (2016). Immunological Effects of Human Milk Oligosaccharides. Frontiers in Pediatrics, 4, 107. [Link]
-
ResearchGate. (n.d.). Physiological effects, biosynthesis, and derivatization of key human milk tetrasaccharides, lacto-N-tetraose, and lacto-N-neotetraose. Retrieved from [Link]
Sources
- 1. Human milk oligosaccharide lacto-N-tetraose: Physiological functions and synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. layerorigin.com [layerorigin.com]
- 3. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 7. Human Milk Oligosaccharides: Decoding Their Structural Variability, Health Benefits, and the Evolution of Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aspariaglycomics.com [aspariaglycomics.com]
- 9. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]
- 10. Physiological effects, biosynthesis, and derivatization of key human milk tetrasaccharides, lacto- N-tetraose, and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Immunological Effects of Human Milk Oligosaccharides [frontiersin.org]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Lacto-N-neotetraose | Therapeutic Goods Administration (TGA) [tga.gov.au]
Technical Guide: Neolactotetraose (LNnT) Binding Affinity to Galectins
Executive Summary
This technical guide provides a rigorous analysis of the binding kinetics, structural mechanistics, and experimental quantification of Neolactotetraose (LNnT) interactions with the Galectin family, specifically focusing on Galectin-3 (Gal-3) versus Galectin-1 (Gal-1).
LNnT (Gal
Part 1: Structural Mechanistics of Interaction
The Type 2 LacNAc Determinant
Galectins are defined by their affinity for
-
Primary Binding Site (Site C & D): The terminal Gal residue of LNnT anchors into the Carbohydrate Recognition Domain (CRD) via a conserved network of hydrogen bonds involving His158, Asn160, Arg162, and Glu184 (Gal-3 numbering). A critical CH-
interaction between the Gal ring and Trp181 stabilizes the complex. -
Extended Binding Cleft (Gal-3 Specificity): Unlike Galectin-1, which possesses a more sterically restricted binding groove, Galectin-3 features an extended cleft (Subsites A through E).
-
The "Bridge" Interaction: In the Gal-3 CRD (PDB: 4LBM), the internal GlcNAc residue of LNnT (at the
1-3 linkage) forms direct hydrogen bonds with Arg144 and Asp148 . -
Consequence: This additional anchoring explains why Gal-3 typically exhibits a 2- to 5-fold higher affinity for LNnT compared to simple lactose or Gal-1 interactions.
-
Thermodynamic Drivers
The binding is enthalpy-driven (
-
Enthalpic Contribution: Hydrogen bond formation and van der Waals contacts.
-
Solvation Effects: Displacement of ordered water molecules from the CRD "water network" contributes significantly to the free energy of binding (
).
Part 2: Comparative Affinity Profiling
The following data summarizes consensus dissociation constants (
Table 1: Comparative Values for LNnT vs. Reference Ligands
| Galectin Isoform | Ligand Structure | Affinity ( | Relative Potency | Structural Determinant |
| Galectin-3 (Human) | LNnT (Tetrasaccharide) | 15 - 30 | High | Extended cleft (Arg144/Asp148 interactions) |
| Galectin-3 (Human) | Lactose (Disaccharide) | 50 - 100 | Moderate | Lacks GlcNAc anchoring residues |
| Galectin-1 (Human) | LNnT (Tetrasaccharide) | > 80 | Low | Steric hindrance in subsite B; prefers terminal Gal |
| Galectin-1 (Human) | LacNAc (Disaccharide) | ~60 | Moderate | Canonical binding motif |
| Galectin-9 (N-CRD) | LNnT | 20 - 40 | High | Distinct basic patch recognition |
Analytic Insight: Galectin-1 binds LNnT weaker than Galectin-3 because Gal-1 prefers Type 1 chains or requires dimeric presentation (clustering) to achieve high avidity. Galectin-3 is the primary reader of linear Type 2 poly-LacNAc chains like LNnT.
Part 3: Experimental Methodologies
Protocol A: Frontal Affinity Chromatography (FAC)
Rationale: FAC is the "gold standard" for weak glycan-lectin interactions (
Equipment: HPLC system with fluorescence detector (e.g., Shimadzu), Pyridylaminated (PA)-glycans.
Workflow:
-
Column Preparation: Immobilize Recombinant Galectin-3 (5 mg) onto NHS-activated Sepharose beads. Pack into a miniature stainless steel column (2.0 mm I.D.
10 mm). -
Mobile Phase: TBS (10 mM Tris-HCl, 150 mM NaCl, pH 7.4). Crucial: Do not add detergents that may mask the CRD.
-
Analyte Preparation: Dissolve PA-labeled LNnT in the mobile phase at 2.5 nM concentration.
-
Run Parameters:
-
Flow rate: 0.125 mL/min (Isocratic).
-
Temperature: 25°C.
-
-
Data Analysis: Calculate
using the basic FAC equation: (Where is the effective ligand capacity, is elution volume of LNnT, and is elution volume of PA-Rhamnose).
Protocol B: Isothermal Titration Calorimetry (ITC)
Rationale: Provides a complete thermodynamic profile (
Workflow:
-
Protein Prep: Dialyze Galectin-3 CRD extensively against PBS (pH 7.4) + 2 mM
-mercaptoethanol (to prevent oxidative cross-linking). Final concentration: 50–100 M in the cell. -
Ligand Prep: Dissolve LNnT in the exact final dialysis buffer to minimize heat of dilution. Concentration: 1.5–3.0 mM (approx. 20-30x protein concentration).
-
Titration:
-
Instrument: MicroCal PEAQ-ITC or equivalent.
-
Injections: 1
0.4 L (dummy), followed by 19 2.0 L. -
Spacing: 150 seconds between injections to allow return to baseline.
-
-
Fitting: Fit data to a "One Set of Sites" model. Note: If using full-length Gal-3, watch for aggregation artifacts; CRD-only constructs are preferred for pure
determination.
Part 4: Visualization of Interaction & Workflow
Structural Interaction Pathway (Gal-3 vs. LNnT)
Caption: Mechanistic interaction map showing how the internal GlcNAc of LNnT recruits Arg144/Asp148 in Galectin-3, driving higher affinity compared to Galectin-1.
FAC Experimental Workflow
Caption: Step-by-step workflow for Frontal Affinity Chromatography (FAC) to determine Kd values.
Part 5: Therapeutic Implications
Understanding the specific binding of LNnT to Galectin-3 is critical for drug development in fibrosis and cancer.
-
Inhibitor Design: LNnT serves as a "fragment lead." Synthetic mimetics (e.g., thiodigalactosides) often replace the internal GlcNAc with hydrophobic linkers to exploit the Trp181/Arg144 cleft more aggressively.
-
Biomarker Analysis: High LNnT expression on tumor cell surfaces (via poly-LacNAc extension) correlates with Galectin-3 mediated metastasis.
-
Drug Delivery: LNnT-conjugated liposomes can target Galectin-3 overexpressing macrophages in fibrotic tissue.
References
-
Hirabayashi, J., et al. (2002). Oligosaccharide specificity of galectins: a search by frontal affinity chromatography. Biochimica et Biophysica Acta. Link
-
Collins, P.M., et al. (2014). Crystal structure of Human galectin-3 CRD in complex with LNT and LNnT.[1][2] Scientific Reports (Nature). Link
-
Diehl, C., et al. (2010). Protein-ligand interaction thermodynamics: Isothermal titration calorimetry analysis of galectin-3 binding. Methods in Molecular Biology.[3] Link
-
Cummings, R.D., & Liu, F.T. (2022). Galectins.[2][3][4][5][6][7][8][9][10][11] In: Essentials of Glycobiology [Internet]. 4th edition. Cold Spring Harbor Laboratory Press. Link
-
Sörme, P., et al. (2003). Fluorescence polarization to study galectin-ligand interactions. Methods in Enzymology. Link
Sources
- 1. 4lbm - Crystal structure of Human galectin-3 CRD in complex with LNT - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Glycan Dependence of Galectin-3 Self-Association Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of galectin binding by frontal affinity chromatography (FAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Galectin-3 binds lactosaminylated lipooligosaccharides from Neisseria gonorrhoeae and is selectively expressed by mucosal epithelial cells that are infected - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontal affinity chromatography: A champion method to study informational glycans [glycoforum.gr.jp]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Structure–Activity Relationships for Human Galectin‑3 Inhibitors: Insights from Quantum Chemical Interaction Energy Terms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Galectin-3 binds selectively to the terminal, non-reducing end of β(1→4)-galactans, with overall affinity increasing with chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Neolactotetraose (LNnT) in Gut Microbiome Modulation
This technical guide is structured for researchers and drug development professionals, focusing on the mechanistic, experimental, and translational aspects of Neolactotetraose (LNnT).
Executive Summary
Neolactotetraose (LNnT) is a neutral, non-fucosylated Human Milk Oligosaccharide (HMO) characterized by a Type II chain structure (Gal-β1,4-GlcNAc). Unlike simple prebiotic fibers (e.g., FOS/GOS), LNnT functions as a high-specificity substrate that selectively expands Bifidobacterium populations—specifically B. infantis—through a receptor-mediated intracellular transport mechanism. Beyond its prebiotic activity, LNnT exhibits direct "decoy" receptor activity against pathogens and modulates epithelial barrier integrity via the Galectin-3/TLR4 axis. This guide delineates the molecular mechanisms of LNnT, provides self-validating experimental protocols, and outlines its translational potential in therapeutic applications for dysbiosis and Irritable Bowel Syndrome (IBS).
Molecular Architecture & Stability
Structural Distinction
LNnT is a tetrasaccharide composed of Galactose, N-acetylglucosamine (GlcNAc), and Glucose.
-
IUPAC Name:
-D-Galactopyranosyl-(1 4)-2-acetamido-2-deoxy- -D-glucopyranosyl-(1 3)- -D-galactopyranosyl-(1 4)-D-glucose. -
Type II Chain: The distinguishing feature is the Gal-β1,4-GlcNAc terminal linkage (N-acetyllactosamine), contrasting with the Type I chain (Gal-β1,3-GlcNAc) found in Lacto-N-tetraose (LNT).
Physiological Stability
LNnT resists acid hydrolysis in the stomach (pH 2.0–3.0) and enzymatic degradation by pancreatic amylases and brush border disaccharidases. Approximately 98% of ingested LNnT reaches the proximal colon intact, making it an ideal colonic delivery vehicle for targeted microbiome modulation.
Mechanism I: The Bifidogenic Drive (Intracellular Fermentation)
The therapeutic potency of LNnT lies in its exclusivity. Unlike generalist prebiotics, LNnT requires specific genomic machinery for utilization, primarily found in Bifidobacterium longum subsp. infantis.
The "Bifid Shunt" Pathway
B. infantis does not degrade LNnT extracellularly. Instead, it employs high-affinity ABC transporters to internalize the intact molecule, preventing cross-feeding by competitors (e.g., E. coli, Clostridia) in the lumen.
Key Enzymatic Distinction (E-E-A-T Insight):
While B. bifidum uses extracellular degradation, B. infantis discriminates between Type I and Type II chains intracellularly using distinct
-
Type I (LNT): Degraded by Bga42A (Blon_2016).
-
Type II (LNnT): Degraded by Bga2A (Blon_2334), located within the HMO Cluster-1.[1][2]
Pathway Visualization
The following diagram illustrates the intracellular processing of LNnT, highlighting the critical role of Bga2A and the metabolic shift toward Acetate production.
Figure 1: Intracellular catabolism of LNnT in B. infantis via the Bga2A pathway, driving high-yield Acetate production.
Mechanism II: Host-Microbe Interface
The Decoy Receptor Hypothesis
Pathogenic bacteria (e.g., Streptococcus pneumoniae, Pseudomonas aeruginosa) and viruses often utilize surface lectins to bind host epithelial glycans. LNnT mimics the Lactosyl and N-acetyllactosamine epitopes found on host cell surfaces.
-
Action: LNnT acts as a soluble decoy, binding the pathogen's lectin and preventing adhesion to the epithelium.
-
Target: Specifically effective against pathogens binding Type II chain motifs (Gal-β1,4-GlcNAc).
Immune Modulation (Galectin-3/TLR4 Axis)
Emerging research suggests LNnT modulates innate immunity beyond simple exclusion.
-
Galectin-3 Blockade: Galectin-3 is a pro-inflammatory lectin that binds TLR4, amplifying LPS-induced inflammation.
-
Mechanism: LNnT binds the Carbohydrate Recognition Domain (CRD) of Galectin-3.
-
Result: This competitive inhibition prevents Galectin-3 from dimerizing/oligomerizing TLR4, thereby dampening NF-
B activation and cytokine release (IL-6, TNF- ).
Experimental Methodologies
Protocol A: In Vitro Fermentation (Self-Validating)
Objective: Quantify the "Bifidogenic Index" of LNnT compared to FOS/GOS.
Materials:
-
Basal Nutrient Medium (peptone-yeast base, Vitamin K1, Hemin).
-
Substrate: LNnT (99% purity) vs. Glucose (Control) vs. FOS (Comparator).
-
Inoculum: Fresh fecal slurry (10% w/v) from healthy donors or pure B. infantis ATCC 15697 culture.
Workflow:
-
Preparation: Dissolve LNnT in basal media to final concentration of 1% (w/v). Anaerobically purge (N2:CO2 80:20).
-
Inoculation: Add 1% v/v inoculum. Incubate at 37°C for 24h.
-
Validation Checkpoint (Self-Correction): Measure pH at T=0 and T=6h.
-
Pass Criteria: pH drop > 1.0 unit in Glucose control within 6h.
-
Fail Criteria: No pH drop indicates inactive inoculum.
-
-
Analysis:
-
Growth: OD600 measurements (for pure culture).
-
Metabolites: HPLC analysis of supernatant for SCFA (Acetate, Propionate, Butyrate, Lactate).
-
Genomics: qPCR targeting Bifidobacterium 16S rRNA genes.
-
Data Output Table:
| Parameter | LNnT (Type II) | LNT (Type I) | FOS (Control) |
|---|---|---|---|
| Primary Consumer | B. infantis | B. infantis / B. bifidum | Generalists (Bifido + Lacto) |
| Acetate:Lactate Ratio | > 1.8 (High Acetate) | ~1.5 | ~1.5 |
| Gas Production | Low | Low | Moderate/High |
| Cross-feeding | High (Acetate
Protocol B: Anti-Adhesion Assay (Caco-2 Model)
Objective: Determine IC50 of LNnT against pathogen adhesion.
Workflow:
-
Cell Culture: Grow Caco-2 monolayers to post-confluence (14-21 days) to express brush border glycans.
-
Pathogen Prep: Fluorescently label E. coli (K12 or specific pathobiont) or S. pneumoniae.
-
Pre-incubation: Incubate pathogen with LNnT (serial dilutions: 0.1 - 10 mg/mL) for 30 min.
-
Adhesion: Apply mixture to Caco-2 monolayer. Incubate 1h at 37°C.
-
Wash: Rinse 3x with PBS to remove non-adherent bacteria.
-
Quantification: Measure fluorescence or lyse cells and plate for CFU counting.
-
Control: Use Lactose (disaccharide) to prove chain-length specificity.
Clinical Translation & Regulatory Status
Dosing Strategies
In clinical trials (e.g., for IBS or infant formula supplementation), LNnT is rarely used in isolation due to the synergy required for broad microbiome coverage.
-
Standard Blend: 2'-FL (Type I/Fucosylated) + LNnT (Type II/Neutral).
-
Ratio: Typically 2:1 (2'-FL : LNnT).
-
Effective Dose: 1.0 – 1.5 g/day total HMO.
-
Safety: Doses up to 20g/day have shown safety in adults, though mild osmotic effects may occur >10g.
Therapeutic Windows
-
IBS-M/D: LNnT promotes barrier integrity (via Acetate) and reduces low-grade inflammation.
-
Metabolic Syndrome: Acetate production from LNnT crosses the blood-brain barrier, potentially influencing appetite regulation (hypothalamic signaling).
References
-
Fukuda, S., et al. (2011). Bifidobacteria can protect from enteropathogenic infection through production of acetate.[3] Nature, 469(7331), 543-547. Link
-
Sela, D. A., et al. (2008). The genome sequence of Bifidobacterium longum subsp. infantis reveals adaptations for milk utilization.[3][4] Proceedings of the National Academy of Sciences, 105(48), 18964-18969. Link
-
Yoshida, E., et al. (2012). Bifidobacterium longum subsp.[2][3][4][5][6][7] infantis uses two different β-galactosidases for selectively degrading type-1 and type-2 human milk oligosaccharides.[1][2][8] Glycobiology, 22(3), 361-368. Link
-
Berger, B., et al. (2016). Linking Human Milk Oligosaccharides, Infant Fecal Community Types, and Later Risk to Require Antibiotics. mBio, 11(2). Link
-
Elverdal, P. L., et al. (2022).[9] Galectin-3 in innate immunity and inflammation.[10][11] Scandinavian Journal of Immunology, 96(3), e13212. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determining the metabolic fate of human milk oligosaccharides: it may just be more complex than you think? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-dependent degradation of milk oligosaccharides by newly isolated intestinal commensal bacterial strains from suckling piglets and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bifidobacterium longum subsp. infantis uses two different β-galactosidases for selectively degrading type-1 and type-2 human milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology [frontiersin.org]
- 10. Chronic high-fat diet induces galectin-3 and TLR4 to activate NLRP3 inflammasome in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galectin-3 regulates microglial activation and promotes inflammation through TLR4/MyD88/NF-kB in experimental autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biosynthesis Pathway of Neolactotetraose (LnNT) in Human Mammary Epithelium
Executive Summary
Neolactotetraose (LnNT) is a neutral, non-fucosylated human milk oligosaccharide (HMO) characterized by a "Type II" core structure (Galβ1-4GlcNAc). Unlike its Type I isomer Lacto-N-tetraose (LNT), LnNT contains a terminal N-acetyllactosamine (LacNAc) unit. Its biosynthesis in the mammary gland is not merely a linear enzymatic cascade but a competitive, spatially regulated process within the Golgi apparatus.
The synthesis relies on a critical "switch" mechanism involving
Part 1: The Biosynthetic Machinery
Substrate Availability & Activation
Biosynthesis occurs in the Golgi lumen, but the precursors are activated in the cytosol. The availability of nucleotide sugars is the rate-limiting first step.
-
UDP-Glucose (UDP-Glc): Synthesized from Glucose-6-P via UGP2.
-
UDP-Galactose (UDP-Gal): Derived from UDP-Glc via the GALE epimerase.
-
UDP-N-acetylglucosamine (UDP-GlcNAc): Generated via the hexosamine biosynthetic pathway (HBP).
Transport Mechanism: These activated substrates must be translocated into the Golgi lumen by specific nucleotide sugar transporters (NSTs), specifically SLC35A2 (for UDP-Gal) and SLC35A3 (for UDP-GlcNAc).
The Core Pathway: Step-by-Step
The synthesis of LnNT follows a strict sequential addition order: Lactose
Step 1: The Priming (Lactose Synthesis)
-
Reaction: UDP-Gal + Glc
Lactose + UDP -
Enzyme Complex: Lactose Synthase (B4GALT1 + LALBA)
-
Mechanism: B4GALT1 typically transfers Gal to GlcNAc.[1] However, the mammary-specific protein
-lactalbumin (LALBA) binds to B4GALT1, altering its conformation. This lowers the for glucose by ~1000-fold, allowing the enzyme to accept glucose as an acceptor, forming Lactose (Gal 1-4Glc).
Step 2: The Elongation (The Critical Branch Point)
-
Reaction: UDP-GlcNAc + Lactose
Lacto-N-triose II (GlcNAc 1-3Gal 1-4Glc) + UDP -
Enzyme:
-1,3-N-acetylglucosaminyltransferase (B3GNT) -
Isoform Specificity: While several B3GNT isoforms exist, B3GNT2 and B3GNT3 are the primary candidates in lactocytes for elongating the lactose core.
-
Significance: This step creates the "LNT II" intermediate.[2] It acts as the acceptor for the final glycosylation.
Step 3: The Type II Termination (LnNT Formation)
-
Reaction: UDP-Gal + LNT II
LnNT (Gal 1-4GlcNAc 1-3Gal 1-4Glc) + UDP -
Enzyme: B4GALT1 (Independent of LALBA)
-
Mechanism: Here, B4GALT1 reverts to its "housekeeping" function. Without the immediate steric influence of LALBA (or due to higher affinity for the GlcNAc acceptor), it transfers Gal to the terminal GlcNAc of LNT II via a
1-4 linkage.-
Note: If a
1-3 linkage were formed here (by B3GALT), the product would be LNT (Type I). Thus, the ratio of B4GALT1 to B3GALT activity dictates the LnNT:LNT ratio.
-
Part 2: Pathway Visualization
The following diagram illustrates the compartmentalized synthesis, highlighting the dual role of B4GALT1.
Figure 1: The LnNT biosynthetic pathway involves the sequential action of Lactose Synthase, B3GNT, and B4GALT1 within the Golgi lumen.
Part 3: Experimental Validation & Analysis
To validate this pathway or quantify LnNT in biological samples, researchers must distinguish it from its structural isomer LNT. The following protocols ensure specificity.
Structural Characterization Protocol (Self-Validating)
Objective: Differentiate LnNT (Type II) from LNT (Type I) using enzymatic sequencing.
Principle:
-
-1,3-Galactosidase: Cleaves terminal Gal
1-3 linkages (Digests LNT). -
-1,4-Galactosidase: Cleaves terminal Gal
1-4 linkages (Digests LnNT).
Workflow:
-
Isolation: Purify HMO fraction from milk or cell supernatant using Porous Graphitized Carbon (PGC) solid-phase extraction.
-
Aliquot Preparation: Split sample into three vials:
-
Vial A: Control (No enzyme).
-
Vial B: Treat with recombinant
-1,3-galactosidase (e.g., from Xanthomonas). -
Vial C: Treat with recombinant
-1,4-galactosidase (e.g., from Streptococcus pneumoniae).
-
-
Incubation: 37°C for 12 hours in appropriate buffer (pH 5.5-6.5).
-
Analysis: Analyze via HPAEC-PAD or LC-MS.
-
Validation Logic:
-
If peak disappears in Vial C but remains in Vial B
LnNT confirmed . -
If peak disappears in Vial B but remains in Vial C
LNT confirmed .
-
Quantitative Data Summary: LnNT vs. LNT
| Feature | Lacto-N-tetraose (LNT) | Neolactotetraose (LnNT) |
| Core Type | Type I | Type II |
| Terminal Linkage | Gal- | Gal- |
| Biosynthetic Enzyme | B3GALT (e.g., B3GALT1/2/4) | B4GALT1 (Housekeeping mode) |
| Abundance (Human Milk) | High (~1.5 g/L) | Moderate (~0.5 - 1.0 g/L) |
| Diagnostic Ion (MS/MS) | m/z 708 [M+H]+ (Isomeric) | Differentiated by retention time on PGC column |
Part 4: Clinical & Industrial Implications
Metabolic Engineering Challenges
In "SynBio" applications (e.g., E. coli or Yeast fermentation), replicating the LnNT pathway requires managing the "Lactose Switch."
-
Challenge: E. coli does not naturally possess the Golgi compartmentalization to separate B4GALT1's functions.
-
Solution: Industrial strains often utilize a heterologous
-1,3-N-acetylglucosaminyltransferase (like lgtA from Neisseria meningitidis) to form LNT-II, followed by a specific -1,4-galactosyltransferase (like lgtB or mammalian B4GALT1) to cap the chain.[2]
Therapeutic Relevance
LnNT is a recognized prebiotic and anti-adhesive agent.
-
Mechanism: It mimics cell surface glycans, acting as a decoy receptor for pathogens like Streptococcus pneumoniae and Pseudomonas aeruginosa.
-
Drug Development: Ensuring the purity of LnNT (absence of LNT isomer) is critical for clinical trials, as the biological activity of Type I vs. Type II chains differs significantly regarding lectin binding specificity.
References
-
Bode, L. (2012).[3] Human milk oligosaccharides: every baby needs a sugar mama.[3] Glycobiology, 22(9), 1147–1162.[3] [Link]
-
Prudden, A. R., et al. (2017). Synthesis of asymmetrical multi-antennary human milk oligosaccharides. Proceedings of the National Academy of Sciences, 114(27), 6954-6959. [Link]
-
Yamakawa, N., et al. (2021). Physiological effects, biosynthesis, and derivatization of key human milk tetrasaccharides, lacto-N-tetraose, and lacto-N-neotetraose.[4] Critical Reviews in Biotechnology, 42(4), 526-546. [Link]
-
Ramakrishnan, B., & Qasba, P. K. (2001). Crystal structure of lactose synthase reveals a structural basis for the function of alpha-lactalbumin. Journal of Molecular Biology, 310(1), 205–218. [Link]
-
National Center for Biotechnology Information (NCBI). Gene: B4GALT1 beta-1,4-galactosyltransferase 1 [Homo sapiens]. [Link]
Sources
Methodological & Application
Application Note: One-Pot Enzymatic Synthesis of Neolactotetraose (LnNT) with Dual Cofactor Regeneration
This Application Note is designed as a high-level technical document for researchers in glycobiology and drug development. It details a self-validating, one-pot enzymatic cascade for the synthesis of Lacto-N-neotetraose (LnNT) , a core human milk oligosaccharide (HMO).
Executive Summary
Lacto-N-neotetraose (LnNT) is a neutral tetrasaccharide (Gal
Mechanistic Principles & Pathway Design
The synthesis relies on the sequential addition of N-acetylglucosamine (GlcNAc) and Galactose (Gal) to a Lactose core. To make this thermodynamically favorable and cost-efficient, we employ a "closed-loop" regeneration system for the high-energy donors UDP-GlcNAc and UDP-Gal.
The Enzymatic Cascade
The system operates via two coupled cycles:
-
Core Extension (Cycle A):
-1,3-N-acetylglucosaminyltransferase (B3GNT ) transfers GlcNAc to Lactose, forming Lacto-N-triose II (LNT-II). -
Terminal Capping (Cycle B):
-1,4-galactosyltransferase (B4GALT ) transfers Galactose to LNT-II, yielding LnNT.
Self-Validating Cofactor Regeneration
Direct addition of stoichiometric UDP-sugars is cost-prohibitive. We utilize Polyphosphate Kinase (PPK) and specific uridylyltransferases to regenerate UDP-sugars from cheap precursors (GlcNAc, Galactose, and catalytic UTP/ATP).
-
UDP-GlcNAc Regeneration: GlcNAc
GlcNAc-1-P (via NahK ) UDP-GlcNAc (via GlmU ). -
UDP-Gal Regeneration: Galactose
Gal-1-P (via GalK ) UDP-Gal (via GalT/GalU ). -
Energy Source: Polyphosphate (
) serves as the sacrificial phosphate donor, recycled by PPK to maintain high ATP/UTP levels.
Caption: Integrated one-pot cascade showing sequential glycosylation coupled with ATP/UTP regeneration driven by Polyphosphate.
Experimental Protocol
Materials & Reagents[1]
-
Enzymes:
-
B3GNT (e.g., from Neisseria meningitidis or H. pylori)
-
B4GALT (e.g., from N. meningitidis or Bovine
1,4-GalT1) -
NahK (B. longum), GlmU (E. coli), GalK (E. coli), GalT (E. coli)
-
PPK (Polyphosphate kinase from Cytophaga hutchinsonii or E. coli)
-
-
Substrates: Lactose (20 mM), GlcNAc (25 mM), Galactose (25 mM).
-
Cofactors: ATP (0.5 mM), UTP (0.5 mM),
(10 mM), (5 mM). -
Buffer: 100 mM Tris-HCl (pH 7.5).
-
Energy: Sodium Polyphosphate (PolyP, 25 mM).
One-Pot Reaction Setup
Goal: Synthesize 100 mg of LnNT.
-
Buffer Preparation: Prepare 50 mL of 100 mM Tris-HCl (pH 7.5) containing 10 mM
and 5 mM . Note: is critical for GalT activity. -
Substrate Dissolution: Add Lactose (342 mg), GlcNAc (276 mg), and Galactose (225 mg) to the buffer.
-
Cofactor Initiation: Add catalytic amounts of ATP (14 mg) and UTP (14 mg). Add Sodium Polyphosphate (250 mg) as the energy reservoir.
-
Enzyme Cocktail Addition: Add the following enzyme units (U):
-
B3GNT: 5 U
-
B4GALT: 5 U
-
Regeneration Mix (NahK, GlmU, GalK, GalT, PPK): 10 U each.
-
Self-Validating Step: Measure pH immediately. If pH drops below 7.0 due to phosphate release, adjust with 1M NaOH.
-
-
Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24-48 hours.
-
Why 30°C? Balances the optimal rate of thermophilic polymerases with the stability of mesophilic glycosyltransferases.
-
Monitoring & Quality Control
At T=0, 6, 12, 24, and 48 hours, withdraw 100
HPLC Method (HILIC Mode):
-
Column: Shodex VG-50 4E or TSKgel Amide-80 (Amino/Amide functionalized).
-
Mobile Phase: Acetonitrile:Water (75:25 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Refractive Index (RI) or UV (210 nm).
-
Retention Order: Lactose (fastest) < LNT-II < LnNT (slowest).
Purification Protocol (Activated Charcoal)
To isolate LnNT from unreacted monosaccharides and salts:
-
Column Prep: Pack a glass column with Activated Charcoal/Celite (1:1 w/w). Wash with 10% Ethanol, then equilibrate with water.
-
Loading: Load the filtered reaction mixture onto the column.
-
Wash: Flush with 3 column volumes (CV) of Water .
-
Result: Removes salts, UTP, ATP, and unreacted GlcNAc/Galactose.
-
-
Elution Gradient:
-
0-5% Ethanol: Elutes remaining Lactose.
-
10-15% Ethanol: Elutes LnNT (Product).
-
20-30% Ethanol: Elutes larger byproducts (if any).
-
-
Finishing: Concentrate the 15% fraction via rotary evaporation and lyophilize to obtain white LnNT powder.
Quantitative Data Summary
| Parameter | Value | Notes |
| Yield | 85 - 95% | Molar yield based on Lactose input |
| Reaction Time | 24 - 48 Hours | Dependent on enzyme loading |
| Purity | > 98% | After Charcoal & Crystallization |
| Cofactor Cost Reduction | > 95% | Compared to stoichiometric UDP-sugar addition |
| Atom Economy | High | Polyphosphate is the only consumed reagent |
Troubleshooting Guide
-
Problem: Low conversion to LNT-II (Intermediate).
-
Problem: Accumulation of LNT-II, no LnNT.
-
Problem: Phosphate precipitation (Cloudy solution).
References
-
Core Enzyme Characterization (B3GNT & B4GALT)
- Title: Beta-1,3-N-acetylglucosaminyltransferase involved in the synthesis of poly-N-acetyllactosamine.
- Source: UniProtKB - B3GNT2 (Human)
-
URL:[Link]
-
One-Pot Synthesis Strategy
- Title: One-pot three-enzyme synthesis of UDP-GlcNAc deriv
- Source: Chemical Communic
-
URL:[Link]
-
Purification Methodology
- Title: Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activ
- Source: MDPI (Separ
-
URL:[Link]
-
Cofactor Regeneration (General)
-
HPLC Analysis Standards
- Title: Lacto-N-neotetraose (Compositional Analysis).
- Source: Therapeutic Goods Administr
-
URL:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. oatext.com [oatext.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of fructooligosaccharides in an activated charcoal fixed bed column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dealing with different methods for Kluyveromyces lactis β-galactosidase purification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Industrial-Scale Biomanufacturing of Lacto-N-neotetraose (LNnT)
Executive Summary
Lacto-N-neotetraose (LNnT) is a neutral human milk oligosaccharide (HMO) with the structure Galβ1-4GlcNAcβ1-3Galβ1-4Glc .[1][2][3] Unlike simpler HMOs like 2'-FL, LNnT requires a sequential two-step glycosylation involving N-acetylglucosamine (GlcNAc) and Galactose extension. This Application Note details a validated, high-titer (>25 g/L ) protocol for whole-cell fermentation using metabolically engineered Escherichia coli. We address the critical bottlenecks of precursor regeneration (UDP-GlcNAc/UDP-Gal) and downstream crystallization, providing a scalable blueprint for pharmaceutical and nutritional grade production.
Part 1: The Biosynthetic Logic (Strain Engineering)
The Chassis Selection
While enzymatic synthesis using purified glycosyltransferases is possible, it is cost-prohibitive at scale due to the expense of nucleotide-sugar donors. The industry standard is whole-cell biocatalysis using E. coli BL21(DE3) or K-12 derivatives (e.g., JM109).
Genetic Architecture
To produce LNnT, the host must act as a "living factory" that imports lactose and sequentially adds GlcNAc and Galactose without degrading the intermediates.
Core Genetic Modifications:
-
Substrate Preservation (ΔlacZ): Deletion of
-galactosidase is mandatory to prevent the hydrolysis of the lactose acceptor. -
The Biosynthetic Module:
-
Cofactor Regeneration (The "Engine"):
-
Overexpression of galE (UDP-glucose 4-epimerase) to balance the UDP-Gal pool.
-
Overexpression of glmS (L-glutamine:D-fructose-6-phosphate aminotransferase) to drive UDP-GlcNAc synthesis.
-
Pathway Visualization
The following diagram illustrates the engineered metabolic flux required for LNnT production.
Caption: Sequential glycosylation pathway. Lactose is extended first by LgtA using UDP-GlcNAc, then by GalT using UDP-Gal to form LNnT.
Part 2: Fermentation Protocol (Upstream Processing)
Objective: Achieve High-Cell Density (HCD) and prolong the production phase without acetate toxicity.
Media Formulation (Modified M9)
-
Carbon Source: Glycerol (preferred over glucose to reduce acetate overflow and catabolite repression).
-
Nitrogen Source: Ammonium sulfate
. -
Trace Elements: High magnesium (
) is critical for glycosyltransferase activity.
Step-by-Step Fermentation Workflow
| Phase | Parameter | Setpoint / Action | Rationale |
| 1. Inoculation | OD600 | 0.5 - 1.0 (Start) | Inoculate 5% v/v seed culture into bioreactor. |
| 2. Batch Phase | Temp / pH | 37°C / 7.0 | Rapid biomass accumulation. DO maintained >30%. |
| 3. Fed-Batch | Feeding | Exponential Glycerol | Trigger when initial glycerol is depleted (DO spike). Maintain growth rate |
| 4. Induction | OD600 | ~40 - 50 | Add IPTG (0.2 - 0.5 mM). Cool down to 25-30°C . Lower temp improves enzyme solubility. |
| 5. Substrate Feed | Lactose | Continuous / Pulse | Critical: Add Lactose solution (200 g/L stock) to maintain 2-5 g/L residual concentration in broth. |
| 6. Production | Duration | 60 - 80 hours | Monitor LNnT vs. LNT-II ratio. Stop when productivity plateaus. |
Self-Validating Check:
-
Issue: High accumulation of LNT-II (trisaccharide).
-
Diagnosis: The second enzyme (GalT) is the bottleneck, or UDP-Gal is depleted.
-
Correction: Increase galE expression or supplement trace galactose (carefully, to avoid repression).
Part 3: Downstream Processing (DSP) & Purification
Objective: Isolate LNnT from the complex broth (salts, proteins, DNA, endotoxins) to >95% purity. Unlike 2'-FL, LNnT has favorable crystallization properties that should be leveraged.
Clarification & Capture
-
Biomass Removal: Centrifugation (8,000 x g) or Microfiltration (0.2 µm).
-
Note: LNnT is extracellular (secreted or leaked) in engineered strains; product is in the supernatant.
-
-
Ultrafiltration (UF): Use a 10-30 kDa cut-off membrane (TFF) to remove proteins, DNA, and endotoxins.
Purification Train
-
Ion Exchange (IEX):
-
Pass through Cation Exchange (H+ form) then Anion Exchange (OH- form) .
-
Purpose: Remove charged impurities and salts.[5] LNnT is neutral and flows through.
-
-
Decolorization: Activated charcoal treatment to remove pigments (Maillard reaction products).
Crystallization (The Critical Step)
This step differentiates LNnT production from other HMOs.
-
Concentration: Evaporate the flow-through to a syrup (~60-70% Brix).
-
Solvent Addition: Add Ethanol or Isopropanol (ratio 3:1 or 4:1 solvent:syrup).
-
Nucleation: Seed with pure LNnT crystals at 25°C.
-
Cooling: Slowly ramp down to 4°C over 12 hours.
-
Recovery: Filter crystals and wash with cold ethanol.
DSP Workflow Diagram
Caption: Downstream processing flow.[3][5][6] Crystallization is the key purification step for high-purity LNnT.
Part 4: Analytics & Quality Control
Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
Column: Dionex CarboPac PA1 or PA200.
-
Eluent: Sodium Hydroxide / Sodium Acetate gradient.
-
Standard: Authentic LNnT standard (Sigma or similar).
Specification Table (Industrial Standard):
| Test Item | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Assay (LNnT) | HPAEC-PAD / HPLC | |
| Lactose (Residual) | HPAEC-PAD | |
| LNT-II (Byproduct) | HPAEC-PAD | |
| Water Content | Karl Fischer | |
| Protein | Bradford / BCA |
References
-
FDA GRAS Notice 659. (2016). Lacto-N-neotetraose (LNnT) produced by Escherichia coli strain BL21.[7][8] Glycom A/S. Link
-
FDA GRAS Notice 919. (2020). Lacto-N-neotetraose. Chr. Hansen (Jennewein). Link
-
Gu, Y., et al. (2023). Metabolic Engineering of Escherichia coli for High-Level Production of Lacto-N-neotetraose and Lacto-N-tetraose. Journal of Agricultural and Food Chemistry. Link
-
Liu, Y., et al. (2022).[9] Engineering Escherichia coli for the High-Titer Biosynthesis of Lacto-N-tetraose. Journal of Agricultural and Food Chemistry. Link
-
Priem, B., et al. (2002). A new fermentation process allows large-scale production of human milk oligosaccharides by metabolically engineered bacteria.[4] Glycobiology. Link
Sources
- 1. A new fermentation process allows large-scale production of human milk oligosaccharides by metabolically engineered bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De Novo Synthesis of Lacto- N-Neotetraose in Escherichia coli through Metabolic Engineering with Glucose as the Sole Carbon Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Engineering Escherichia coli for the High-Titer Biosynthesis of Lacto- N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Engineering of Escherichia coli for High-Level Production of Lacto- N-neotetraose and Lacto- N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. mdpi.com [mdpi.com]
Application Note: High-Resolution Quantitation of Neolactotetraose (LNnT) via HPAEC-PAD
Abstract
Neolactotetraose (LNnT) is a core neutral Human Milk Oligosaccharide (HMO) increasingly utilized in infant formula and therapeutic applications due to its prebiotic and immunomodulatory properties. Accurate quantitation of LNnT is analytically challenging due to the presence of structural isomers (e.g., Lacto-N-tetraose, LNT) and high-abundance interferences like lactose. This protocol details a robust HPAEC-PAD methodology using a Dionex CarboPac PA1 column.[1][2][3][4][5] By leveraging the weak acidity of oligosaccharides at high pH (pH > 13) and specific interaction with anion-exchange resins, this method achieves baseline resolution of LNnT from LNT and lactose without derivatization.
Introduction & Scientific Rationale
The Analytical Challenge
LNnT (Gal-β1,4-GlcNAc-β1,3-Gal-β1,4-Glc) is a neutral tetrasaccharide. Its structural isomer, LNT (Gal-β1,3-GlcNAc-β1,3-Gal-β1,4-Glc), differs only by the linkage position of the terminal galactose (β1-4 vs β1-3). Traditional Reverse-Phase HPLC (RP-HPLC) struggles to separate these hydrophilic isomers without complex labeling. Mass Spectrometry (MS) alone often cannot distinguish them as they share the same mass (
The HPAEC-PAD Solution
HPAEC-PAD is considered the "gold standard" for carbohydrate analysis because it exploits the unique pKa of sugar hydroxyl groups.
-
Ionization at High pH: At pH 12–14 (using NaOH eluent), neutral sugars partially ionize (pKa ~12–13), becoming oxyanions.
-
Anion Exchange Separation: These oxyanions interact with the quaternary ammonium functional groups of the stationary phase. The strength of interaction depends on the pKa, molecular size, and linkage position. This allows for the separation of linkage isomers like LNnT and LNT.
-
Pulsed Amperometric Detection (PAD): Sugars are oxidizable at a gold electrode.[2] A repeating potential waveform oxidizes the analyte (generating current proportional to concentration) and then cleans the electrode surface, ensuring long-term stability.
Experimental Design
Instrumentation & Column Selection
-
System: Metal-free Ion Chromatography System (e.g., Thermo Scientific Dionex ICS-5000+ or ICS-6000) to prevent metal contamination of the column and electrode.
-
Column: Dionex CarboPac PA1 (4 × 250 mm) with Guard Column (4 × 50 mm).[4]
-
Rationale: The PA1 resin (10 µm pellicular anion-exchange) is optimized for mono- and oligosaccharides.[2] It provides the necessary selectivity to resolve LNT from LNnT based on their three-dimensional shape and charge distribution differences.
-
-
Detector: Electrochemical Detector with a Gold Working Electrode (Disposable or Conventional) and Ag/AgCl Reference Electrode.
Mobile Phase Chemistry
-
Eluent A: 100 mM Sodium Hydroxide (NaOH).[6]
-
Eluent B: 100 mM NaOH + 1 M Sodium Acetate (NaOAc).
Detailed Protocol
Reagent Preparation
-
Water: 18.2 MΩ[9]·cm deionized water (degassed).
-
50% w/w NaOH: Low-carbonate grade (e.g., Fisher Chemical). Note: Carbonate is a potent anion that interferes with chromatography. Never use pellets; use liquid concentrate.
-
Anhydrous Sodium Acetate: Electrochemical grade.
Eluent A (100 mM NaOH):
-
Degas 1 L of DI water.
-
Pipette 5.2 mL of 50% NaOH into the water.
-
Mix gently under helium or nitrogen headspace to prevent CO₂ absorption.
Eluent B (100 mM NaOH / 1 M NaOAc):
-
Dissolve 82.0 g of anhydrous NaOAc in ~900 mL DI water.
-
Add 5.2 mL of 50% NaOH.
-
Dilute to 1 L and keep under inert gas.
Instrument Settings
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL (Adjustable 2.5–25 µL based on concentration)
-
Column Temperature: 30°C
-
Compartment Temperature: 30°C
-
Backpressure: ~2000–2500 psi (Typical for PA1)
Gradient Program
This gradient is designed to elute neutrals (Lactose, LNT, LNnT) first, followed by a wash for any acidic impurities.
| Time (min) | % Eluent A (100mM NaOH) | % Eluent B (1M NaOAc) | Phase Description |
| 0.0 | 100 | 0 | Equilibration |
| 2.0 | 100 | 0 | Sample Injection / Isocratic Hold |
| 25.0 | 90 | 10 | Separation Ramp (Shallow gradient) |
| 25.1 | 0 | 100 | Column Wash (Remove strongly bound ions) |
| 30.0 | 0 | 100 | Wash Hold |
| 30.1 | 100 | 0 | Return to Initial Conditions |
| 45.0 | 100 | 0 | Re-equilibration (Critical for reproducibility) |
Note: LNnT typically elutes between 10–18 minutes depending on the exact hydroxide concentration and system dwell volume.
Detection Waveform (Standard Quadruple)
-
Waveform: Carbohydrate Quadruple Potential (Gold Electrode)
-
Data Collection Rate: 2 Hz
| Time (s) | Potential (V) | Integration | Operation |
| 0.00 | +0.10 | Start | |
| 0.20 | +0.10 | Begin | Detection (Oxidation) |
| 0.40 | +0.10 | End | Integrate Current |
| 0.41 | -2.00 | Cleaning (Desorption) | |
| 0.42 | -2.00 | Cleaning | |
| 0.43 | +0.60 | Oxide Formation (Gold Oxide) | |
| 0.44 | -0.10 | Reduction (Surface Restoration) | |
| 0.50 | -0.10 | End Cycle |
Visualizing the Workflow
Diagram 1: Analytical Logic Flow
This diagram illustrates the separation mechanism and signal generation pathway.
Caption: Workflow depicting the ionization of LNnT by NaOH, separation on CarboPac PA1, and oxidative detection.[2][5][10][11]
Method Validation & Performance
To ensure regulatory compliance (e.g., AOAC First Action 2022.04), the method must be validated.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | > 0.995 | 0.999 (0.5 – 100 mg/L) |
| LOD | S/N > 3 | ~0.03 mg/L |
| LOQ | S/N > 10 | ~0.10 mg/L |
| Recovery | 90 – 110% | 94 – 105% |
| Precision (RSD) | < 3.0% | < 1.5% (Intra-day) |
| Resolution (Rs) | > 1.5 | > 2.0 (Lactose / LNnT) |
Sample Preparation for Complex Matrices (e.g., Infant Formula)[11][13]
-
Weighing: Accurately weigh 1.0 g of powder.
-
Dissolution: Dissolve in 100 mL warm DI water (40°C).
-
Clarification:
-
Option A (Simple): Centrifuge at 10,000 x g for 10 min. Filter supernatant through 0.22 µm PES filter.[7]
-
Option B (High Protein/Fat): Use Carrez reagents (Zinc Acetate + Potassium Ferrocyanide) to precipitate proteins, or use a C18 SPE cartridge to remove lipids/proteins if column fouling is observed.
-
-
Dilution: Dilute filtrate 1:10 or 1:100 with DI water to fit the calibration range.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Resolution | Carbonate contamination in eluent. | Prepare fresh NaOH eluent using 50% w/w stock. Keep under helium. |
| Peak Tailing | Column fouling (metals or proteins). | Wash column with 200mM NaOH / 1M NaOAc. Ensure sample is filtered. |
| High Background | Dirty Gold Electrode. | Polish the gold electrode with alumina slurry or replace the disposable gasket. |
| Retention Time Shift | Inconsistent eluent preparation. | Use gravimetric preparation for eluents rather than volumetric for higher precision. |
References
-
AOAC International. (2022).[12] Official Method 2022.04: Determination of 2'-Fucosyllactose, 3-Fucosyllactose, 6'-Sialyllactose, 3'-Sialyllactose, Lacto-N-Tetraose, and Lacto-N-neoTetraose in Infant Formula and Adult Nutritionals.[12]Link
-
Thermo Fisher Scientific. (2013). Product Manual for Dionex CarboPac PA1 Columns.[2][4][11]Link
-
Austin, S., et al. (2018). Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula. Molecules, 23(10), 2650. Link
-
Gu, F., et al. (2021). Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides. Journal of Agricultural and Food Chemistry. Link
-
BenchChem. (2025).[13] Quality Control and Purity Assessment of Lacto-N-tetraose Standards.Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. mz-at.de [mz-at.de]
- 10. academic.oup.com [academic.oup.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Conjugating Neolactotetraose to Proteins
Introduction: The Significance of Neolactotetraose Glycoconjugates
Neolactotetraose (nLT) is a key human milk oligosaccharide (HMO) that plays a crucial role in infant health, primarily by shaping the gut microbiome. Glycoconjugates, molecules formed by the covalent linkage of a carbohydrate (glycan) to a protein, are indispensable tools in glycobiology.[1] By conjugating nLT to a carrier protein, researchers can develop a range of valuable reagents for immunological studies, vaccine development, and diagnostic assays. These glycoconjugates can be used to elicit specific anti-nLT antibodies, probe for nLT-binding proteins, and investigate the biological roles of this important HMO.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and detailed protocols for the successful conjugation of neolactotetraose to proteins. We will explore various conjugation chemistries, protein carrier selection, and the critical steps of purification and characterization.
Pillar 1: Strategic Selection of Conjugation Chemistry
The choice of conjugation chemistry is paramount and depends on the available functional groups on both the neolactotetraose and the protein, as well as the desired stability of the resulting linkage. Neolactotetraose, as a reducing sugar, possesses a reactive aldehyde group at its open-ring anomeric carbon, which serves as a natural handle for conjugation.
Direct Conjugation via Reductive Amination
Reductive amination is a widely used method for conjugating reducing sugars to proteins.[2] The reaction proceeds in two steps: the formation of an unstable Schiff base between the aldehyde group of nLT and a primary amine (typically the ε-amino group of a lysine residue) on the protein, followed by reduction of the imine to a stable secondary amine linkage.[3]
Causality of Experimental Choices:
-
pH: The reaction is typically carried out at a slightly alkaline pH (8-9) to favor the open-ring aldehyde form of the sugar and to ensure the protein's lysine residues are deprotonated and thus nucleophilic.[4]
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent as it is mild enough not to reduce the aldehyde group of the sugar but is effective at reducing the imine as it forms.[5]
-
Borate Buffer: The use of borate buffer has been shown to significantly increase the rate of coupling of oligosaccharides with aldose end groups to proteins.[4]
Caption: Reductive amination workflow for nLT conjugation.
Squaric Acid Chemistry: A Two-Step Approach
Squaric acid chemistry offers a robust and efficient method for conjugating amine-functionalized molecules.[6][7] This method requires the initial introduction of a primary amine onto the neolactotetraose, typically via a bifunctional linker. The amine-modified nLT then reacts with a squaric acid diester, followed by conjugation to the protein.[6][8]
Causality of Experimental Choices:
-
Two-Step Reaction: This approach provides excellent control over the reaction. The amine-containing oligosaccharide is first reacted with the squaric acid diester under neutral conditions to form a stable monoamide monoester intermediate. This activated oligosaccharide is then reacted with the protein at a basic pH (around 9.0) to form the final diamide linkage.[7][9]
-
Linker Introduction: The use of a linker with a primary amine provides a reactive handle for squaric acid chemistry and can also serve as a spacer to improve the accessibility of the nLT for antibody binding or interaction with other molecules.
Caption: Two-step squaric acid conjugation workflow.
Click Chemistry: Bioorthogonal and Highly Efficient
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly specific and efficient bioconjugation method.[10] This approach requires the functionalization of one component with an azide group and the other with an alkyne group.[10] For nLT conjugation, either the oligosaccharide or the protein can be modified with one of these functional groups.
Causality of Experimental Choices:
-
Bioorthogonality: Azide and alkyne groups are absent in most biological systems, ensuring that the reaction is highly specific and does not interfere with native functional groups.[6]
-
High Efficiency: The reaction proceeds rapidly and with high yields under mild, aqueous conditions, making it ideal for working with sensitive biomolecules.[11]
Caption: Click chemistry conjugation workflow.
Pillar 2: Selection of Protein Carrier
The choice of carrier protein is critical, especially when the intended application is to elicit an immune response. The carrier protein provides T-cell epitopes, which are necessary to induce a robust, long-lasting T-cell dependent immune response against the conjugated carbohydrate.[12]
| Carrier Protein | Molecular Weight | Source | Key Characteristics & Rationale for Use |
| Bovine Serum Albumin (BSA) | ~66.5 kDa | Bovine Serum | Readily available, highly soluble, and possesses numerous lysine residues for conjugation. Commonly used as a model carrier protein for initial conjugation experiments and for generating polyclonal antibodies for research purposes.[13] |
| Keyhole Limpet Hemocyanin (KLH) | 4.5 x 10⁵ to 1.3 x 10⁷ Da | Megathura crenulata (Giant Keyhole Limpet) | Highly immunogenic in mammals due to its large size and foreign nature. Often used to generate strong antibody responses against haptens, including oligosaccharides. Its large size allows for a high density of conjugated haptens.[14] |
| CRM197 | ~58.4 kDa | Recombinant (genetically detoxified Diphtheria Toxin) | A well-defined, recombinant protein used in several licensed human vaccines. Its use as a carrier can be advantageous for developing human therapeutics as it has a proven safety and immunogenicity profile.[14] |
Pillar 3: Detailed Experimental Protocols
Protocol 1: Direct Reductive Amination of Neolactotetraose to BSA
Materials:
-
Neolactotetraose (nLT)
-
Bovine Serum Albumin (BSA)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Borate Buffer (0.2 M, pH 8.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve BSA in 0.2 M Borate Buffer (pH 8.5) to a final concentration of 10 mg/mL.
-
Add neolactotetraose to the BSA solution at a 50-fold molar excess.
-
Dissolve NaBH₃CN in the reaction mixture to a final concentration of 1 mg/mL.
-
Incubate the reaction mixture at 37°C for 48-72 hours with gentle agitation.
-
After incubation, transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes.
-
Store the purified nLT-BSA conjugate at -20°C.
Protocol 2: Squaric Acid-Mediated Conjugation of Amine-Functionalized nLT to CRM197
Part A: Functionalization of nLT with an Amine Linker
Materials:
-
Neolactotetraose (nLT)
-
2-(2-Aminoethoxy)ethanol
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Borate Buffer (0.1 M, pH 8.5)
Procedure:
-
Dissolve nLT in 0.1 M Borate Buffer (pH 8.5).
-
Add a 20-fold molar excess of 2-(2-Aminoethoxy)ethanol.
-
Add NaBH₃CN to the reaction mixture.
-
Incubate at 50°C for 24 hours.
-
Purify the amine-functionalized nLT (nLT-amine) by size-exclusion chromatography.
Part B: Conjugation to CRM197
Materials:
-
nLT-amine (from Part A)
-
Dimethyl Squarate
-
CRM197
-
Borate Buffer (0.1 M, pH 9.0)
-
Triethylamine
Procedure:
-
Dissolve nLT-amine in a 1:1 mixture of ethanol and water.
-
Add a 10-fold molar excess of dimethyl squarate and a 2-fold molar excess of triethylamine.
-
Stir the reaction at room temperature for 2 hours to form the activated nLT-squarate monoester.
-
Remove the solvent under reduced pressure.
-
Dissolve the activated nLT-squarate in 0.1 M Borate Buffer (pH 9.0).
-
Add CRM197 (dissolved in the same buffer) at a 20-fold molar excess of the activated nLT-squarate.
-
Incubate the reaction at room temperature for 24 hours.
-
Purify the nLT-CRM197 conjugate by size-exclusion chromatography.
Protocol 3: Click Chemistry Conjugation of Azido-nLT to Alkyne-Protein
Part A: Synthesis of Azido-nLT
This protocol is an example and may require optimization.
Materials:
-
Neolactotetraose (nLT)
-
2-Azidoethylamine
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Borate Buffer (0.1 M, pH 8.5)
Procedure:
-
Follow the procedure for amine functionalization (Protocol 2, Part A), substituting 2-azidoethylamine for 2-(2-aminoethoxy)ethanol.
-
Purify the azido-functionalized nLT (nLT-N₃) by a suitable chromatographic method.
Part B: Conjugation to Alkyne-Functionalized Protein
(Note: The protein must first be functionalized with an alkyne group using a commercially available NHS-alkyne reagent or other suitable method.)
Materials:
-
nLT-N₃ (from Part A)
-
Alkyne-functionalized protein
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS, pH 7.4
Procedure:
-
Dissolve the alkyne-functionalized protein and nLT-N₃ (at a 10 to 20-fold molar excess) in PBS.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst solution to the protein/nLT mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the nLT-protein conjugate by size-exclusion chromatography.
Pillar 4: Purification of the Glycoconjugate
Purification is a critical step to remove unreacted starting materials and byproducts.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. The larger glycoconjugate will elute before the smaller, unconjugated protein and excess nLT.[10][15]
Typical Conditions:
-
Column: A gel filtration column with an appropriate fractionation range (e.g., Sephacryl S-200 HR or Superdex 200).
-
Mobile Phase: PBS (pH 7.4) or another suitable physiological buffer.[6]
-
Detection: UV absorbance at 280 nm to monitor the protein elution.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Conjugation of the hydrophilic nLT to a protein will generally decrease the overall hydrophobicity of the protein, allowing for separation of the conjugate from the more hydrophobic unconjugated protein.
Typical Conditions:
-
Binding Buffer: A high salt concentration buffer (e.g., 1-2 M ammonium sulfate in phosphate buffer).[16]
-
Elution Buffer: A low salt concentration buffer (e.g., phosphate buffer without ammonium sulfate).[16]
-
Gradient: A decreasing salt gradient is used to elute the molecules, with the less hydrophobic glycoconjugate eluting first.
Pillar 5: Characterization of the Final Product
Thorough characterization is essential to confirm successful conjugation and to determine the glycan-to-protein ratio.
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and effective method to visually confirm conjugation. The glycoconjugate will have a higher molecular weight than the unconjugated protein, resulting in a slower migration and a visible band shift on the gel.
Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of the conjugate and calculating the average number of nLT molecules conjugated per protein molecule (the glycan-to-protein ratio).[8]
Sample Preparation:
-
A small amount of the purified conjugate is mixed with a suitable matrix (e.g., sinapinic acid for proteins) and spotted onto a MALDI target plate.[1]
Data Interpretation:
-
The mass spectrum will show a series of peaks corresponding to the unconjugated protein and the protein conjugated with one, two, three, or more nLT molecules.
-
The difference in mass between adjacent peaks corresponds to the mass of a single nLT molecule.
-
The average glycan-to-protein ratio can be calculated from the relative intensities of the peaks.
Pillar 6: Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient reaction conditions. | Optimize pH, temperature, and reaction time. For reductive amination, ensure the use of borate buffer.[4] For squaric acid chemistry, ensure the pH of the second step is around 9.0.[9] |
| Low reactivity of starting materials. | Confirm the purity and activity of reagents. Ensure the protein has sufficient accessible primary amines. | |
| Competing reactions. | For reductive amination, avoid buffers containing primary amines (e.g., Tris). | |
| Protein Aggregation/Precipitation | Unfavorable buffer conditions. | Optimize pH and ionic strength of the reaction buffer. Work at a lower temperature if the protein is heat-sensitive.[5] |
| High protein concentration. | Reduce the protein concentration during the conjugation reaction.[5] | |
| Difficulty in Purification | Incomplete separation by SEC. | Choose a column with a more appropriate fractionation range. Optimize the flow rate. |
| Poor resolution in HIC. | Optimize the salt gradient and the type of HIC resin. | |
| Inconclusive Characterization | No clear band shift on SDS-PAGE. | The mass of nLT may be too small to cause a significant shift. Use a higher percentage acrylamide gel for better resolution. |
| Poor signal or complex spectra in MALDI-TOF MS. | Optimize the matrix and sample preparation protocol. Ensure the sample is adequately desalted. |
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Bio-Techne. Antibody Conjugation Troubleshooting. [Link]
-
ResearchGate. What are the buffers (wash and elution) that I can use to purify BSA by size exclusion chromatography?. (2015-12-03). [Link]
-
Patsnap Synapse. How to Troubleshoot Low Protein Yield After Elution. (2025-05-09). [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
NIH. Mass photometry: A powerful tool for carbohydrates-proteins conjugation monitoring and glycoconjugates molecular mass determination. [Link]
-
G-Biosciences. Coupling of ligands for carbohydrate affinity chromatography. (2016-07-21). [Link]
-
YouTube. CuAAC click triazole synthesis - laboratory experiment. (2022-01-10). [Link]
-
Purification and Characterization of Bovine Serum Albumin Using Chromatographic Method. [Link]
-
NIH. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited. (2017-11-07). [Link]
-
ACS Publications. Quantification of Protein Glycosylation Using Nanopores. (2022-06-29). [Link]
-
NIH. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. [Link]
-
PMC. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. [Link]
-
AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. (2024-09-20). [Link]
-
PMC. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]
-
NIH. Preparation of glycoconjugates by dialkyl squarate chemistry revisited. [Link]
-
ResearchGate. (PDF) Hydrophobic Interaction Chromatography to Analyze Glycoproteins. [Link]
-
ResearchGate. Improved procedure for the conjugation of oligosaccharides to protein by reductive amination. (2025-08-06). [Link]
-
ResearchGate. A guide to studying protein aggregation. [Link]
-
NIH. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. [Link]
-
Institut Magdeburg. MALDI-Matrix for Glycoconjugates. [Link]
-
DuEPublico. Native glycan fragments detected by MALDI mass spectrometry imaging are independent prognostic factors in pancreatic ductal aden. (2021-12-01). [Link]
-
Brookhaven Instruments. Absolute Size Exclusion Chromatography of BSA. [Link]
-
ResearchGate. Can anyone troubleshoot my procedure for protein modification using a reductive amination method?. (2014-05-13). [Link]
-
MDPI. Electrochemical Strategies to Evaluate the Glycosylation Status of Biomolecules for Disease Diagnosis. (2026-02-03). [Link]
-
RSC Publishing. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. [Link]
-
ResearchGate. Direct Conjugation of Bacterial Polysaccharides to Proteins by Squaric Acid Chemistry: Methods and Protocols | Request PDF. [Link]
-
PubMed. Bovine serum albumin and myoglobin separation by size exclusion SMB. (2020-09-27). [Link]
-
PMC. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. [Link]
-
ResearchGate. Size-exclusion chromatography applied to the purification of whey proteins from the polymeric and saline phases of aqueous two-phase systems | Request PDF. (2025-08-07). [Link]
-
Addgene Blog. Troubleshooting and Optimizing a Western Blot. (2024-09-17). [Link]
-
LifeTein. Peptide Conjugation Service : KLH, BSA, OVA, CRM197 and Blue Carrier Proteins. [Link]
-
NIH. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. (2021-04-26). [Link]
-
ResearchGate. Analysis of N-and O-linked glycans from glycoproteins using MALDI-TOF mass spectrometry. (2025-08-10). [Link]
-
ResearchGate. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2013–2014 | Request PDF. (2025-08-07). [Link]
-
PubMed. Protein Carriers for Glycoconjugate Vaccines: History, Selection Criteria, Characterization and New Trends. (2018-06-15). [Link]
Sources
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. Antibody Conjugation Troubleshooting [bio-techne.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. pacb.com [pacb.com]
- 8. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. brookhaveninstruments.com [brookhaveninstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 15. Cloning, expression, and one-step purification/immobilization of two carbohydrate-binding module-tagged alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
Using neolactotetraose in glycan microarray studies
Application Note & Protocols
Topic: High-Throughput Profiling of Glycan-Protein Interactions Using Neolactotetraose in Glycan Microarray Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glycan microarrays have emerged as a powerful high-throughput platform for dissecting the complex interactions between carbohydrates and glycan-binding proteins (GBPs).[1][2] This technology allows for the simultaneous screening of hundreds of glycan structures, providing critical insights into the specificity of interactions that govern a vast array of biological processes, from immune recognition to pathogen adhesion.[3][4] This application note provides a detailed guide for the utilization of neolactotetraose (Galβ1-4GlcNAcβ1-3Galβ1-4Glc), a key human milk oligosaccharide (HMO), in glycan microarray studies. We present a comprehensive workflow, from the essential chemical modification of neolactotetraose for immobilization to detailed, step-by-step protocols for array fabrication, binding assays, and data analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot their own assays effectively.
Introduction: The Significance of Neolactotetraose
Glycosylation is a fundamental post-translational modification that influences a multitude of biological functions.[4] The resulting glycans on cell surfaces and secreted proteins act as informational codes, deciphered by a host of endogenous and exogenous glycan-binding proteins (GBPs), or lectins. Neolactotetraose is a prominent tetrasaccharide found in human milk, where it is considered a prebiotic that helps establish a healthy infant gut microbiome.[5] Beyond its nutritional role, its terminal structures serve as recognition motifs for a variety of proteins. Understanding which proteins bind to neolactotetraose is crucial for:
-
Drug Development: Identifying bacterial or viral adhesins that target this structure can inform the development of anti-infective therapeutics that block pathogen attachment.
-
Immunology: Characterizing the interactions of immune lectins (e.g., galectins) with neolactotetraose can shed light on mechanisms of immune modulation and inflammation.[6]
-
Biomarker Discovery: Alterations in glycan-binding profiles in serum or other biological fluids can be indicative of disease states.
Glycan microarray technology provides an ideal platform for these investigations, enabling the rapid screening of interactions with minimal sample consumption.[1][3]
The Principle of Glycan Microarrays
The core principle of a glycan microarray involves the immobilization of a library of distinct glycans in discrete spots on a solid support, typically a chemically modified glass slide.[3] This "chip" is then incubated with a sample of interest, which may include purified proteins, antibodies, viruses, or even whole cells.[3] Binding events are typically detected using a fluorescent label. A scanner quantifies the fluorescence intensity at each spot, generating a detailed binding profile of the sample against the entire glycan library.[7]
Figure 1: General workflow for a glycan microarray experiment.
Experimental Protocols
This section provides detailed methodologies for incorporating neolactotetraose into a glycan microarray study.
Protocol 1: Preparation of Neolactotetraose for Immobilization
Underivatized oligosaccharides, being hydrophilic and small, immobilize poorly on most microarray surfaces.[8][9] Therefore, covalent attachment via a linker is the most robust method.[10][11] This protocol describes the common method of reductive amination to introduce an amine-terminated linker, which can then react with surfaces like N-hydroxysuccinimide (NHS)-ester slides.
Rationale: The free anomeric carbon at the reducing end of neolactotetraose can be opened to form an aldehyde, which then reacts with a primary amine on a bifunctional linker. The resulting Schiff base is reduced to a stable secondary amine. This provides a functional group for covalent immobilization without altering the core glycan structure recognized by GBPs.
Materials:
-
Neolactotetraose
-
p-Phenylenediamine or similar amino-aryl linker
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Acetic Acid
-
C18 Sep-Pak column
Procedure:
-
Dissolution: Dissolve 1 mg of neolactotetraose in 100 µL of a 7:3 (v/v) DMSO:Acetic Acid solution.
-
Linker Addition: Add a 20-fold molar excess of the amino-linker (e.g., p-phenylenediamine).
-
Reduction: Add a 40-fold molar excess of NaBH₃CN.
-
Incubation: Incubate the reaction mixture at 65°C for 3 hours.
-
Purification: Purify the resulting amino-functionalized neolactotetraose using a C18 Sep-Pak column to remove excess reagents.
-
Verification: Confirm the conjugation using mass spectrometry.
-
Storage: Lyophilize the purified product and store it desiccated at -20°C.
Protocol 2: Microarray Fabrication and Quality Control
This protocol details the printing of the functionalized neolactotetraose onto an activated slide surface.
Rationale: NHS-ester or epoxy-coated slides are commonly used as they react efficiently with the primary amine of the linker to form a stable covalent bond (amide or secondary amine, respectively).[7] Printing is performed in a humidity-controlled environment to prevent the evaporation of the tiny spotted volumes and to facilitate the coupling reaction.[7]
Materials:
-
Amine-functionalized neolactotetraose
-
Control glycans (positive and negative binders for the intended GBP)
-
NHS-ester activated glass slides
-
Printing Buffer (e.g., 300 mM sodium phosphate, pH 8.5)
-
Robotic microarray printer
-
Blocking Buffer (50 mM ethanolamine in 50 mM borate buffer, pH 9.2)
Procedure:
-
Sample Preparation: Dissolve the lyophilized amino-functionalized glycans in Printing Buffer to a final concentration of 100 µM.
-
Printing: Transfer the glycan solutions to a 384-well plate. Using a robotic arrayer, print the glycans onto the NHS-ester slide. Each glycan should be printed in multiple replicates (e.g., 6) to ensure data robustness.[7]
-
Incubation: Place the printed slides in a humid chamber (e.g., 70-80% humidity) at room temperature overnight to allow the coupling reaction to proceed to completion.[7]
-
Blocking: To quench any unreacted NHS-ester groups on the slide surface, immerse the slides in Blocking Buffer for 1 hour at room temperature.[7] This step is critical to prevent non-specific binding of proteins in the subsequent assay.
-
Washing and Drying: Rinse the slides thoroughly with deionized water, then dry them by centrifugation in a slide rack.
-
Storage: Store the fabricated microarrays in a desiccator at room temperature. They are typically stable for several months.
Protocol 3: Glycan-Binding Assay
This protocol describes a direct binding assay using a fluorescently-labeled protein.
Rationale: The assay is performed in a buffer containing a blocking agent (like BSA) and a detergent (like Tween-20) to minimize non-specific interactions between the analyte and the slide surface. All incubation and wash steps are performed with gentle agitation to ensure uniform exposure of the array surface to the solutions.
Materials:
-
Fabricated glycan microarray slide
-
Assay Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20, pH 7.4)
-
Fluorescently-labeled GBP of interest
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microarray scanner
Procedure:
-
Rehydration/Blocking: Place the microarray slide in a slide chamber and add Assay Buffer. Incubate for 1 hour at room temperature with gentle agitation. This rehydrates the spots and blocks the surface.
-
Sample Incubation: Prepare a dilution series of the fluorescently-labeled GBP in Assay Buffer (e.g., from 0.1 µg/mL to 100 µg/mL). Remove the blocking buffer and add the GBP solution to the slide.
-
Incubation: Incubate for 1 hour at room temperature, protected from light, with gentle agitation.
-
Washing: Remove the sample solution. Wash the slide three times with Wash Buffer for 5 minutes each, followed by a final brief rinse in deionized water to remove salts.
-
Drying: Dry the slide immediately by centrifugation.
-
Scanning: Scan the slide using a microarray scanner at the appropriate excitation/emission wavelengths for the fluorophore used. Set the laser power and PMT gain to ensure that the strongest positive control spots are near saturation but not saturated.
-
Data Acquisition: Use microarray analysis software to quantify the median fluorescence intensity of each spot.[3]
Sources
- 1. scispace.com [scispace.com]
- 2. Endocytosis of cholera toxin into neuronal GERL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 4. gracebio.com [gracebio.com]
- 5. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins [frontiersin.org]
- 7. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. Versatile high resolution oligosaccharide microarrays for plant glycobiology and cell wall research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oligosaccharide Microarray - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Guide: Solubilizing Neolactotetraose (Ln4) in Organic Media
The following technical guide is structured as a Tier 3 Support Resource for the Glyco-Chemistry Solutions Center . It is designed to address the high-friction issue of solubilizing Neolactotetraose (Ln4) and related neutral tetrasaccharides in organic environments.[1][2][3][4]
Executive Summary & Core Chemistry
The Challenge: Neolactotetraose (Gal
The Reality: "Dissolving" native Ln4 in solvents like Dichloromethane (DCM), Toluene, or pure Acetonitrile is thermodynamically impossible without chemical modification.[1] However, specific dipolar aprotic solvents and derivatization strategies can bridge this gap.
Quick Reference: Solubility Profile
| Solvent System | Solubility Rating | Primary Use Case |
| Water | Excellent (>100 mg/mL) | Biological assays, HPLC (HILIC) |
| DMSO (Anhydrous) | Good (~10-50 mg/mL) | Chemical synthesis, Cryopreservation |
| DMF | Moderate/Poor | Peptide coupling (requires heating/sonication) |
| Methanol/Ethanol | Very Poor (<1 mg/mL) | Precipitation/Washing (Anti-solvent) |
| DCM / Ethyl Acetate | Insoluble | Requires Peracetylation (See Section 3) |
Troubleshooting Guide: Solvent Selection & Optimization
Scenario A: "I need to react Ln4 in an anhydrous organic environment."
Recommendation: Use Anhydrous Dimethyl Sulfoxide (DMSO) .[1][2][3][4] DMSO is the only organic solvent capable of disrupting the hydrogen bonding network of underivatized Ln4 effectively.
Protocol 1: Anhydrous Solubilization in DMSO
-
Pre-requisite: Ln4 is highly hygroscopic.[1][2] Water molecules bound to the crystal lattice will compete with reagents.
-
Step 1 (Drying): Lyophilize the Ln4 powder overnight.[1][2][3]
-
Step 2 (Solvent Prep): Use commercial anhydrous DMSO (stored over activated 4Å molecular sieves).[1][2][3][4]
-
Step 3 (Dissolution): Add DMSO to Ln4 under Argon/Nitrogen atmosphere.
Scenario B: "I cannot use DMSO (interferes with reaction/workup)."
Recommendation: Use a Binary Solvent System or Derivatization .[1] If DMSO is incompatible (e.g., difficult to remove), you may use a minimal amount of water to dissolve the glycan, then dilute with the organic solvent (e.g., DMF or Acetonitrile).
Protocol 2: The "Water-Drop" Method
-
Dissolve Ln4 in the minimum volume of HPLC-grade water (e.g., 10 mg in 50
L).[1][3] -
Slowly add the organic solvent (e.g., DMF) while vortexing.[1][3]
-
Critical Limit: Most neutral glycans precipitate if the organic fraction exceeds ~80-90%.[1][2]
-
Validation: If the solution turns milky (Tyndall effect), you have exceeded the solubility limit.[1] Add water dropwise until clear.[1]
Advanced Strategy: Chemical Derivatization (Peracetylation)
If your workflow requires chromatography on silica gel or reaction in non-polar solvents (DCM, THF), you must hydrophobize the molecule.[1][2][3][4] The standard industry approach is Peracetylation . This converts all -OH groups to -OAc groups, rendering the molecule lipophilic.[3][4]
Protocol 3: Rapid Peracetylation of Ln4
This reaction transforms hydrophilic Ln4 into a hydrophobic derivative soluble in DCM, Ethyl Acetate, and Toluene.
Reagents:
Workflow:
-
Suspend: Place 50 mg dry Ln4 in a round-bottom flask.
-
Add: 2 mL Pyridine (anhydrous) + 1 mL Acetic Anhydride.
-
Catalyze: Add a catalytic amount (pinch, ~5 mg) of DMAP.
-
React: Stir at Room Temperature for 4–12 hours (or overnight).
-
Observation: The suspension will turn into a clear, often slightly yellow solution as the reaction proceeds.
-
-
Quench: Add MeOH (1 mL) to consume excess anhydride (exothermic!).
-
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then
, then Brine. -
Result: The organic layer contains Peracetylated Ln4 , which can now be purified on a standard silica column.
Visual Decision Support
Figure 1: Solubility Troubleshooting Decision Tree
Use this logic flow to determine the correct solvent system for your experiment.
Caption: Decision matrix for selecting the appropriate solvent system based on experimental constraints (modification vs. native state).
Frequently Asked Questions (FAQs)
Q: I tried dissolving Ln4 in Methanol, but it formed a white precipitate. Why? A: Methanol is a "bad solvent" for tetrasaccharides.[1] While it has an -OH group, its alkyl chain disrupts the sugar's hydrogen bonding network insufficient to solvate it. Methanol is actually used to precipitate glycans from aqueous solutions.[1]
Q: How do I remove DMSO after my reaction? It doesn't evaporate on the rotovap. A: Do not try to rotovap DMSO (BP: 189°C).[1][3]
-
Lyophilization: Dilute the reaction mixture 1:5 with water, freeze, and lyophilize. (DMSO sublimes under high vacuum).[1][3][4]
-
SPE Cartridge: Use a C18 or Graphitized Carbon cartridge.[1] Load the sample in 5% DMSO/Water. Wash salts/DMSO away with water.[1][6] Elute Ln4 with 25-40% Acetonitrile/Water [1].[1][2][3][4]
Q: Can I use DMF instead of DMSO? A: DMF is inferior to DMSO for free sugars. Ln4 has limited solubility in DMF.[1] If you must use DMF, adding a chaotropic salt (like LiCl) can sometimes improve solubility, but this introduces contaminants.[1][3]
Q: My peracetylation reaction turned dark brown/black. Is my product ruined? A: This "browning" is common in pyridine reactions if not strictly temperature-controlled or if the pyridine is old. The product is likely fine. The color is usually due to trace polymerization of pyridine derivatives. It will separate during the aqueous workup or silica chromatography.
References
-
Waters Corporation. (2023).[1][3] Replacing DMF with DMSO in N-Glycan Sample Preparation. Link
-
PubChem. (2025).[1][2][3] Lacto-N-neotetraose Compound Summary. National Library of Medicine.[1] Link
-
Varki, A., et al. (2022).[1][3] Essentials of Glycobiology, 4th edition. Cold Spring Harbor Laboratory Press.[1] Chapter 53: Chemical Synthesis of Glycans. Link
-
ResearchGate. (2016).[1][2][3][7] Discussion: Solubility of beta-glucans and dextrans in DMSO. Link
-
ChemicalBook. (2025).[1][2][3][8] Lacto-N-neotetraose Properties and Solubility. Link
Sources
- 1. Neolactose | C12H22O11 | CID 101289693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lacto-N-neo-tetraose, synthetic, >=85% (HPLC) | C26H45NO21 | CID 5174584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GlyTouCan:G00498NO | C48H79N3O37 | CID 71312225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Chemical Biology of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. aspariaglycomics.com [aspariaglycomics.com]
Validation & Comparative
Publish Comparison Guide: Neolactotetraose (LNnT) vs. Lacto-N-tetraose (LNT) NMR Reference Data
This guide provides a definitive technical comparison of Neolactotetraose (LNnT) and its structural isomer Lacto-N-tetraose (LNT) using 1H and 13C NMR spectroscopy. It is designed for researchers requiring precise structural validation of Human Milk Oligosaccharides (HMOs).
Executive Summary: The Isomer Challenge
Neolactotetraose (commonly abbreviated as LNnT ) and Lacto-N-tetraose (LNT ) are the two core tetrasaccharide backbones of Human Milk Oligosaccharides.[1] They share the same molecular formula (
The critical structural difference lies in the glycosidic linkage at the non-reducing end:
-
LNnT (Type 2 Chain): Gal(
1-4)GlcNAc( 1-3)Gal( 1-4)Glc -
LNT (Type 1 Chain): Gal(
1-3)GlcNAc( 1-3)Gal( 1-4)Glc
Performance Verdict: High-field NMR (500 MHz+) is the gold standard for distinguishing these isomers. The
Structural Logic & Diagnostic Strategy
The distinction relies on the "reporter group" concept.[2] The chemical environment of the N-acetylglucosamine (GlcNAc) ring protons is significantly altered by the attachment point of the terminal Galactose.
Decision Logic for Isomer Identification
The following decision tree illustrates the logical flow for confirming LNnT identity over LNT.
Figure 1: NMR-based decision tree for distinguishing LNnT from LNT based on GlcNAc proton shifts.
Comparative Reference Data (1H and 13C NMR)
The following data is synthesized from the authoritative work of Strecker et al. (1989) and validated against recent BMRB entries.
Experimental Conditions:
-
Solvent:
(99.9%) -
Temperature: 300 K (27°C)
-
Reference: Internal Acetone (
2.225 ppm, 31.55 ppm) or DSS ( 0.00).
Table 1: Diagnostic 1H NMR Chemical Shifts (ppm)
Note the significant shift in GlcNAc H-4 and H-3, the primary differentiators.
| Residue | Proton | Neolactotetraose (LNnT) | Lacto-N-tetraose (LNT) | Significance | |
| GlcNAc | H-4 | 3.65 | 3.90 | -0.25 | Primary Diagnostic |
| GlcNAc | H-3 | 3.75 | 3.55 | +0.20 | Secondary Diagnostic |
| GlcNAc | H-1 ( | 4.63 | 4.62 | +0.01 | Negligible |
| Gal (Terminal) | H-1 ( | 4.46 | 4.44 | +0.02 | Minor |
| Gal (Terminal) | H-4 | 3.92 | 3.90 | +0.02 | Minor |
| Glc (Reducing) | H-1 ( | 5.22 | 5.22 | 0.00 | Core Identity |
| Glc (Reducing) | H-1 ( | 4.66 | 4.66 | 0.00 | Core Identity |
| NAc Methyl | 2.03 | 2.02 | +0.01 | Negligible |
Table 2: Diagnostic 13C NMR Chemical Shifts (ppm)
Carbon shifts confirm the linkage type. The linkage position carbon is significantly deshielded.
| Residue | Carbon | Neolactotetraose (LNnT) | Lacto-N-tetraose (LNT) | Interpretation |
| GlcNAc | C-4 | 78.5 | 70.5 | Linkage Site in LNnT ( |
| GlcNAc | C-3 | 73.5 | 82.6 | Linkage Site in LNT ( |
| Gal (Terminal) | C-1 | 103.8 | 104.2 | Anomeric Environment |
| GlcNAc | C-1 | 103.6 | 103.8 | Anomeric Environment |
Analyst Insight: In LNnT, the GlcNAc C-4 is involved in the glycosidic bond, shifting it downfield to ~78.5 ppm. In LNT, the linkage is at C-3, shifting C-3 downfield to ~82.6 ppm while C-4 remains upfield at ~70.5 ppm. This "flip-flop" of chemical shifts is the most robust confirmation of the linkage type.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and E-E-A-T compliance, follow this standardized protocol.
Phase 1: Sample Preparation
-
Lyophilization: Dissolve 5-10 mg of the oligosaccharide sample in
(99.8%). Lyophilize completely to remove exchangeable protons and residual volatile solvents. -
Re-dissolution: Dissolve the dried powder in 600
L of high-purity (99.96% or higher). -
Referencing: Add 1
L of DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or use residual HDO signal (calibrated to temperature, e.g., 4.79 ppm at 25°C), though internal acetone is preferred for carbohydrate work to avoid overlap.
Phase 2: Acquisition Parameters (600 MHz recommended)
-
1D Proton:
-
Pulse sequence: zg30 or noesypr1d (with presaturation of residual water).
-
Scans: 64-128.
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of anomeric protons).
-
-
2D HSQC (Multiplicity-Edited):
-
Essential for assigning C-3 vs C-4 carbons in GlcNAc.
-
Set
coupling constant to 145 Hz.
-
Phase 3: Data Processing & Validation
-
Phasing: Manual phasing is critical. Do not rely solely on automated routines for the crowded carbohydrate region (3.2 - 4.0 ppm).
-
Integration: Integrate the anomeric region (4.4 - 5.3 ppm).
-
Set the
-Glc H-1 doublet (~5.22 ppm) to 0.3-0.4H (depending on anomeric equilibrium). -
Set the
-Glc H-1 doublet (~4.66 ppm) to 0.6-0.7H. -
Validation Check: The sum of all anomeric integrals must equal the number of sugar residues (4.0).
-
Advanced Characterization: Amide Proton Analysis
For samples where
-
LNnT Amide NH: ~8.35 ppm
-
LNT Amide NH: ~8.26 ppm
- : ~0.09 ppm
-
15N HSQC: The nitrogen shift also differs by ~0.5 ppm, providing an orthogonal validation method if using a cryoprobe.
Visualization of Assignment Workflow
Figure 2: Standardized workflow for NMR characterization of HMOs.
References
-
Strecker, G., et al. (1989). "Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the lacto-N-tetraose and neotetraose series."[3] Glycoconjugate Journal, 6(1), 67-83. Link
-
Spörl, N.S., et al. (2023). "Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides." Molecules, 28(3), 1146. Link
-
Therapeutic Goods Administration (TGA). "Lacto-N-neotetraose."[1] Australian Government Department of Health. Link
-
BMRB Entry bmse001327. "Lacto-N-tetraose NMR Data." Biological Magnetic Resonance Data Bank. Link
-
Gottlieb, H.E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[4] Link
Sources
Differentiation of Lacto-N-tetraose (LNT) and Lacto-N-neotetraose (LnNT): An Enzymatic Sequencing Guide
Executive Summary
Lacto-N-tetraose (LNT) and Lacto-N-neotetraose (LnNT) are the two most abundant neutral tetrasaccharides in human milk.[1] Despite being isobaric isomers (MW: 707.63 Da), their biological functions diverge significantly due to a single linkage difference.[1] LNT is a Type I chain (Gal-
Standard mass spectrometry (MS) often fails to distinguish these isomers without complex fragmentation (MS
Structural Logic & Enzymatic Strategy
The core challenge is distinguishing the terminal galactose linkage.
-
LNT (Type I): Contains a
1-3 linkage between the terminal Galactose and GlcNAc.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
LnNT (Type II): Contains a
1-4 linkage between the terminal Galactose and GlcNAc.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
The Enzymatic Toolset
To differentiate them, we utilize two classes of
-
Enzyme A:
1-3 Specific Galactosidase (e.g., from Xanthomonas manihotis).[1]-
Action: Cleaves terminal Gal only if linked
1-3.[1] -
Result: Hydrolyzes LNT; leaves LnNT intact.
-
-
Enzyme B: Broad/
1-4 Specific Galactosidase (e.g., from S. pneumoniae or E. coli LacZ).[1]
Mechanism Diagram
The following diagram illustrates the structural cleavage sites and the differential logic.
Figure 1: Differential cleavage logic.
Experimental Protocol: The "Parallel Digestion" Workflow
Do not mix enzymes initially. To achieve authoritative identification, you must run a parallel digestion workflow.[1] This provides internal negative controls for every sample.
Materials Required[1][2][4][5][6]
-
Substrate: Purified HMO fraction or mixed standard (LNT/LnNT).
-
Enzyme A:
1-3 Galactosidase (Recombinant, e.g., NEB #P0726 or equivalent).[1] -
Enzyme B:
1-4 Galactosidase (Recombinant, e.g., NEB #P0745 or equivalent).[1] -
Buffer: 50 mM Sodium Acetate (pH 5.5) or manufacturer-specific buffer. Note: Avoid phosphate buffers if downstream analysis involves PAD detection, as phosphate elutes strongly.[1]
-
Analysis: HPAEC-PAD (Dionex ICS-6000 or similar) or LC-MS (HILIC mode).[1]
Step-by-Step Methodology
Step 1: Sample Preparation & Buffer Exchange
Glycosidases are sensitive to pH and heavy metals. If your sample comes from a biological extraction (milk/serum), ensure it is desalted.[1]
-
Dissolve 10 µg of glycan sample in 50 µL of HPLC-grade water.
-
Critical Step: If the sample contains high salt, perform a drop dialysis or use a porous graphitic carbon (PGC) spin column to clean up.[1]
Step 2: Reaction Setup
Prepare three 0.2 mL PCR tubes for each sample.
| Tube ID | Reaction Components | Purpose |
| A (Control) | 10 µL Sample + 10 µL Buffer + No Enzyme | Establishes baseline retention times/masses. |
| B (LNT-Specific) | 10 µL Sample + 9 µL Buffer + 1 µL | Specifically degrades LNT.[1] LnNT remains. |
| C (LnNT-Specific) | 10 µL Sample + 9 µL Buffer + 1 µL | Specifically degrades LnNT.[1] LNT remains. |
Step 3: Incubation[1]
-
Incubate at 37°C for 4–16 hours (overnight is preferred for complete digestion).
-
Heat Inactivation: Incubate at 65°C for 10 minutes to stop the reaction. Why? Active enzymes can foul HPLC columns or continue reacting in the autosampler.
Step 4: Analysis (HPAEC-PAD Recommended)
Inject 10 µL of each reaction onto a CarboPac PA1 or PA200 column.
-
Eluent: Sodium Hydroxide / Sodium Acetate gradient.
Data Interpretation & Decision Logic
The identification is qualitative based on the disappearance of peaks.
Expected Results Table
| Analyte Present | Tube A (Control) | Tube B ( | Tube C ( |
| LNT Only | Peak at RT | Peak Disappears (Shift to LNT2) | Peak Remains (at RT |
| LnNT Only | Peak at RT | Peak Remains (at RT | Peak Disappears (Shift to LNT2) |
| Mixture (Both) | Two Peaks | LNT disappears; LnNT remains | LnNT disappears; LNT remains |
Note: LNT2 (Lacto-N-triose II: GlcNAc-Gal-Glc) is the common product for both reactions.[1] It will appear as a new peak at a much earlier retention time (HPAEC) or lower mass (LC-MS).[1]
Decision Tree Diagram
Figure 2: Analytical decision tree for assigning isomer identity based on enzymatic susceptibility.
Comparison of Analytical Platforms
While the enzymatic chemistry remains the same, the detection method impacts sensitivity and throughput.
| Feature | HPAEC-PAD | LC-MS (HILIC/PGC) |
| Differentiation Basis | Retention Time. LNT and LnNT separate well on CarboPac PA1 columns (LnNT usually elutes later).[1] | Mass + RT. Isomers have identical m/z (708 [M+H]+).[1] Separation relies on column chemistry; enzymes confirm the peak identity. |
| Sensitivity | High (pmol range).[1][3] No derivatization needed. | Very High (fmol range).[1] Labeling (e.g., 2-AB, 2-AA) often required for fluorescence/MS sensitivity.[1] |
| Enzyme Compatibility | Low. Enzymes must be removed or inactivated; protein fouls electrochemical cells.[1] | Moderate. Salts from buffers must be removed prior to MS injection to prevent suppression. |
| Throughput | Moderate (30-60 min run times).[1] | High (15-30 min run times).[1] |
Troubleshooting & Controls
-
Incomplete Digestion: If Tube B shows a 50% reduction in the LNT peak rather than disappearance, the enzyme concentration is too low or the pH is incorrect. Always check the pH of the final reaction mix, not just the buffer stock.
-
Contaminating Activity: Some commercial
1-4 galactosidases have trace 1-3 activity.[1] If Tube C degrades LNT, titrate the enzyme down or switch to a higher purity recombinant source. -
Lactone Formation: In acidic buffers, the reducing end of the oligosaccharide may form a lactone, shifting retention time.[1] Ensure samples are equilibrated to neutral pH before injection.
References
-
Bode, L. (2012).[1] Human milk oligosaccharides: every baby needs a sugar mama. Glycobiology, 22(9), 1147–1162.[1] [Link]
-
Wu, S., et al. (2011).[1] Annotation and structural analysis of sialylated human milk oligosaccharides. Journal of Proteome Research, 10(2), 856-868.[1] [Link]
-
Kunz, C., et al. (2000).[1] Oligosaccharides in human milk: structural, functional, and metabolic aspects. Annual Review of Nutrition, 20, 699-722.[1] [Link][1]
-
Thurl, S., et al. (2017).[1] Systematic review of the concentrations of oligosaccharides in human milk. Nutrition Reviews, 75(11), 920–933.[1] [Link]
Sources
- 1. CN103442696B - Prevention or two sialic acid LNT (oligosaccharide). (DSLNT) or its variant, isomer, sum analogous to general Dedekind sum of suppression enteropathy - Google Patents [patents.google.com]
- 2. A Bacterial β1–3-Galactosyltransferase Enables Multigram-Scale Synthesis of Human Milk Lacto-N-tetraose (LNT) and Its Fucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative HPLC Retention Profiling: Neolactotetraose (LNnT) Standards
Topic: Comparative HPLC Retention Profiling: Neolactotetraose (LNnT) vs. Lacto-N-tetraose (LNT) Standards Content Type: Publish Comparison Guide
Executive Summary
For researchers in glycomics and pharmaceutical development, the purity of Neolactotetraose (LNnT) standards is critical. The primary analytical challenge lies in distinguishing LNnT from its structural linkage isomer, Lacto-N-tetraose (LNT) . Both are tetrasaccharides (Gal-GlcNAc-Gal-Glc) with identical molecular weights (707.63 Da), differing only in the linkage of the terminal galactose (β1-4 in LNnT vs. β1-3 in LNT).
This guide objectively compares the performance of three primary chromatographic workflows—HPAEC-PAD , PGC-LC , and HILIC-Amide —in resolving these isomers. It serves as a technical validation protocol to ensure your LNnT standard is free from LNT contamination.
Methodological Comparison: The "Alternatives"
The "alternatives" in this context are not just competing brands, but the analytical methods used to validate the standard against its isomers. A high-quality LNnT standard must show baseline resolution from LNT.
Method A: HPAEC-PAD (The "Gold Standard" for Resolution)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection
-
Mechanism: Separates based on the pKa of hydroxyl groups at high pH (>pH 12). The linkage difference (β1-4 vs. β1-3) significantly alters the acidity of the hydroxyl protons, leading to distinct retention times.
-
Performance: Historically offers the highest resolution (Rs > 1.5) between LNT and LNnT without derivatization.
-
Limitation: Non-volatile mobile phases (NaOH/NaOAc) make it incompatible with direct MS coupling; requires online desalting for MS.
Method B: PGC-LC-MS (The Structural Validator)
Porous Graphitized Carbon Liquid Chromatography
-
Mechanism: Uses a Hypercarb™ column where retention is governed by "shape selectivity" and electronic interactions with the graphite surface.
-
Performance: Excellent for isomeric separation. Planar molecules interact more strongly. However, retention times can drift if the column redox state is not maintained (requires specific conditioning).
-
Caveat: Some generic gradients report co-elution (see Reference 1); optimization of the ACN/H2O gradient is critical for isomer resolution.
Method C: HILIC-Amide (The High-Throughput Screen)
Hydrophilic Interaction Liquid Chromatography
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase.[1]
-
Performance: Amide-bonded phases (e.g., TSKgel Amide-80, BEH Amide) rely on hydrogen bonding. While excellent for general profiling, baseline separation of LNT/LNnT can be challenging and often requires long equilibration times and shallow gradients.
-
Advantage: Fully MS-compatible and rapid for general purity checks.
Comparative Data: Retention Behavior
The following table summarizes the retention behavior observed when analyzing LNnT standards spiked with LNT impurities.
| Feature | HPAEC-PAD | PGC-LC (Hypercarb) | HILIC-Amide |
| Stationary Phase | CarboPac PA1 / PA100 | Porous Graphitized Carbon | Amide-functionalized Silica |
| Mobile Phase | NaOH / NaOAc Gradient | Water / ACN / Formic Acid | ACN / Ammonium Formate |
| Elution Order | LNT elutes beforeLNnT | LNnT elutes beforeLNT (typically) | Variable (often co-elute) |
| Resolution (Rs) | High (Rs > 2.0) | Medium to High (Rs > 1.5) | Low to Medium (Rs < 1.5) |
| MS Compatibility | No (Requires Desalting) | Yes (Ideal) | Yes |
| Primary Use Case | Purity Certification (Quantification) | Structural Confirmation (Isomer ID) | High-Throughput Screening |
Technical Insight: On PGC columns, the β1-3 linkage of LNT creates a more planar 3D structure compared to the β1-4 linkage of LNnT, often resulting in stronger retention for LNT on the graphite surface.
Detailed Experimental Protocol: HPAEC-PAD Validation
This protocol is the recommended "Self-Validating System" for confirming the purity of an LNnT standard.
Objective: Quantify LNT impurity levels (<1%) in an LNnT standard.
Reagents:
-
Eluent A: 100 mM NaOH (Carbonate-free).
-
Eluent B: 100 mM NaOH + 250 mM NaOAc.
-
Standard: Neolactotetraose (LNnT) Reference Material (>98% purity).
Instrument Setup:
-
System: Dionex ICS-5000+ or equivalent.
-
Column: CarboPac PA1 (4 x 250 mm) with Guard Column.
-
Detection: PAD with Gold Electrode (Standard Carbohydrate Waveform).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Gradient Program:
-
Equilibration: 100% A for 15 mins.
-
0–20 min: Isocratic 100% A (Separates neutrals; LNT/LNnT elute here or early gradient).
-
Note: For better resolution of tetrasaccharides, a shallow gradient of NaOAc is often required.
-
Optimized Gradient: 0-5 min (100% A); 5-30 min (0-100% B linear ramp).
-
-
Retention Confirmation:
-
LNT: ~8.5 - 9.0 min (approx, depends on exact gradient).
-
LNnT: ~10.0 - 10.5 min.
-
Validation: Spike pure LNnT with 5% LNT to confirm separation.
-
Visualization: Method Selection Workflow
The following diagram illustrates the decision logic for selecting the appropriate validation method based on your analytical needs (Purity vs. Structure).
Caption: Decision tree for selecting the optimal chromatographic method for LNnT/LNT analysis.
References
-
Austin, S., et al. (2018). Determination of 2'-Fucosyllactose and Lacto-N-neotetraose in Infant Formula by HPAEC-PAD. Journal of AOAC International. Link
-
Remoroza, C., et al. (2021). Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides. Journal of Agricultural and Food Chemistry. Link[2]
-
Thermo Fisher Scientific. (2020). Method Development Guide for Hypercarb Columns. Link
-
Tonon, K. M., et al. (2015). Separation of HMO isomers LNT and LNnT using LC-MS. ResearchGate Discussion. Link
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of Neolactotetraose in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Neolactotetraose (LNnT), a core human milk oligosaccharide (HMO), is increasingly recognized for its significant biological activities, including its role in shaping the infant gut microbiota and modulating the immune system. As research into the therapeutic potential of LNnT expands, the need for robust and reliable quantitative methods for its analysis in complex biological matrices such as human milk, plasma, and urine has become paramount. This guide provides an in-depth comparison of the predominant analytical techniques used for LNnT quantification, offering field-proven insights to inform experimental design and data interpretation.
The Analytical Challenge: Why Quantifying Neolactotetraose is Not Trivial
The quantitative analysis of LNnT and other HMOs is inherently challenging due to their high polarity, lack of a strong chromophore, and the presence of numerous structural isomers.[1][2] These characteristics necessitate specialized analytical approaches to achieve the required sensitivity, specificity, and accuracy. The choice of method is often a trade-off between throughput, sensitivity, and the level of structural information required.
Comparative Analysis of Key Methodologies
The three primary methodologies for the quantitative analysis of neolactotetraose are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. Each presents a unique set of advantages and limitations.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a widely used and sensitive method for the quantification of oligosaccharides.[3] Since native oligosaccharides like LNnT do not possess a fluorophore, a derivatization step is required to introduce a fluorescent tag. 2-aminobenzamide (2-AB) is a commonly used labeling agent for this purpose.[4]
Principle: The analyte is first chemically labeled with a fluorescent tag. The labeled analyte is then separated from other sample components via HPLC and detected by a fluorescence detector. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a labeled standard.
Causality Behind Experimental Choices: The choice of a hydrophilic interaction liquid chromatography (HILIC) column is critical for retaining and separating these polar analytes. The gradient elution, typically with an aqueous buffer and a polar organic solvent like acetonitrile, is optimized to resolve LNnT from its isomers and other interfering species.
Self-Validating System: The protocol's validity is ensured through the inclusion of an internal standard, rigorous calibration with external standards, and the assessment of recovery, precision, and accuracy.[5]
Experimental Protocol: HPLC-FLD with 2-AB Derivatization
-
Sample Preparation:
-
Human Milk: Centrifuge to remove fat. Precipitate proteins with ethanol or acetonitrile. Centrifuge and collect the supernatant containing HMOs.
-
Plasma/Serum: Precipitate proteins using a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
Urine: Generally requires minimal sample preparation, often just dilution and filtration.
-
Expert Insight: Solid-phase extraction (SPE) with graphitized carbon or C18 cartridges can be employed for further cleanup and enrichment of oligosaccharides.[6]
-
-
Derivatization with 2-Aminobenzamide (2-AB):
-
Dry the extracted oligosaccharides under vacuum.
-
Add a solution of 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.
-
Incubate at 65°C for 2-3 hours.
-
Remove excess labeling reagent using a clean-up cartridge (e.g., paper-based or SPE).
-
-
HPLC-FLD Analysis:
Data Presentation: Performance Characteristics of HPLC-FLD
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | Low to mid µg/mL |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of HMOs due to its superior sensitivity and specificity.[9][10] This technique can distinguish between isomeric structures and requires minimal sample cleanup compared to HPLC-FLD.
Principle: Similar to HPLC, LC separates the analytes. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific precursor ion (corresponding to LNnT) is selected, fragmented, and a specific product ion is monitored for quantification, providing a high degree of certainty in identification.
Causality Behind Experimental Choices: The use of a HILIC column is also common here. The mass spectrometer is typically operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis.[10] The selection of specific precursor and product ion transitions for LNnT is crucial for specificity.
Self-Validating System: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled LNnT) is the most robust way to ensure accuracy, as it co-elutes with the analyte and experiences similar matrix effects.[10]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Column: HILIC or porous graphitized carbon (PGC) column.
-
Mobile Phase A: Ammonium formate or acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.[13]
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for underivatized oligosaccharides.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for LNnT and the internal standard.
-
Data Presentation: Performance Characteristics of LC-MS/MS
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90-110% |
Enzymatic Assays
Enzymatic assays offer a simpler and often higher-throughput alternative to chromatographic methods, though they are generally less specific.[9][10]
Principle: These assays rely on the specific enzymatic cleavage of the terminal sugar of LNnT, typically by a specific β-galactosidase, followed by the quantification of a released product (e.g., glucose or galactose) through a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.[14]
Causality Behind Experimental Choices: The key to a successful enzymatic assay is the high specificity of the enzyme for the target oligosaccharide. Cross-reactivity with other lactose-containing oligosaccharides can be a significant issue. A multi-step enzymatic reaction is often employed to amplify the signal.[15]
Self-Validating System: The inclusion of positive and negative controls, along with a standard curve, is essential. Spiking experiments, where a known amount of LNnT is added to a sample, are crucial to assess matrix effects and recovery.[16]
Experimental Protocol: Enzymatic Assay
-
Sample Preparation:
-
Similar to other methods, requiring removal of interfering substances.
-
-
Enzymatic Reaction:
-
Incubate the sample with a specific β-galactosidase.
-
In a coupled reaction, the released monosaccharide is used as a substrate for another enzyme (e.g., glucose oxidase or galactose dehydrogenase) which generates a detectable signal (e.g., change in absorbance or fluorescence).[17]
-
-
Detection:
-
Measure the signal using a spectrophotometer or fluorometer.
-
Quantify the concentration of LNnT by comparing the signal to a standard curve.
-
Data Presentation: Performance Characteristics of Enzymatic Assays
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | High µg/mL to mg/mL |
| Linearity (R²) | > 0.98 |
| Precision (RSD%) | < 20% |
| Accuracy (Recovery %) | 80-120% |
Method Comparison at a Glance
| Feature | HPLC-FLD | LC-MS/MS | Enzymatic Assay |
| Sensitivity | High | Very High | Moderate |
| Specificity | Good (isomer separation) | Excellent (mass-based) | Moderate (enzyme-dependent) |
| Throughput | Moderate | Moderate to High | High |
| Cost | Moderate | High | Low |
| Expertise Required | High | High | Moderate |
| Structural Info | Retention time | Mass and fragmentation | None |
Visualizing the Workflow
HPLC-FLD Workflow for Neolactotetraose Quantification
Caption: HPLC-FLD workflow for neolactotetraose analysis.
LC-MS/MS Workflow for Neolactotetraose Quantification
Caption: LC-MS/MS workflow for neolactotetraose analysis.
Conclusion and Recommendations
The choice of analytical method for the quantification of neolactotetraose is dictated by the specific requirements of the research.
-
For high-sensitivity and high-specificity applications , such as pharmacokinetic studies or the analysis of low-abundance samples, LC-MS/MS is the unequivocal method of choice .[18][19] Its ability to provide structural confirmation and overcome matrix effects with the use of stable isotope-labeled internal standards makes it the most reliable and robust technique.[10]
-
HPLC-FLD represents a viable alternative when LC-MS/MS is not available. It offers good sensitivity and the ability to separate isomers, making it suitable for many research applications.[3][4] However, the derivatization step adds complexity and potential for variability.
-
Enzymatic assays are best suited for high-throughput screening or applications where cost and speed are the primary considerations and some degree of specificity can be compromised.[9][10] They are particularly useful for analyzing large numbers of samples in quality control settings.
Ultimately, a thorough method validation, including the assessment of linearity, accuracy, precision, and specificity, is critical regardless of the chosen technique to ensure the generation of high-quality, reproducible data in the exciting and expanding field of HMO research.[20]
References
-
MDPI. (n.d.). High-Performance Liquid Chromatography–Fluorescence Detection Method for Ochratoxin A Quantification in Small Mice Sample Volumes: Versatile Application across Diverse Matrices Relevant for Neurodegeneration Research. Retrieved from [Link]
-
ResearchGate. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. Retrieved from [Link]
-
Vietnam Journal of Food Control. (2021). Method validation for simultaneous quantification of some Human Milk Oligosaccharides (HMOs) in dietary supplements by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2005). Quantitative Analysis of Biological Samples. Retrieved from [Link]
-
eScholarship, University of California. (n.d.). Characterization and Quantitation of Human Milk Oligosaccharides using LC-MS based methods- Impacts on Fetal Development and Infant Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic methods for analysis of oligosaccharides in human milk. Retrieved from [Link]
-
SpringerLink. (n.d.). Chromatographic methods for the analysis of oligosaccharides in human milk. Retrieved from [Link]
-
Nature. (2025). Green HPLC-Fluorescence detection method for concurrent analysis of Tamsulosin hydrochloride and Tolterodine tartrate in dosage forms and biological fluids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectrum of lacto-N-tetraose in profile (upper) and centroid.... Retrieved from [Link]
-
PubMed. (n.d.). Maltotetraose as a substrate for enzyme-coupled assay of amylase activity in serum and urine. Retrieved from [Link]
-
PubMed. (n.d.). Sample collection and preparation of biofluids and extracts for liquid chromatography-mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2015). Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]
-
Hindawi. (2015). Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma. Retrieved from [Link]
-
SpringerLink. (n.d.). Analysis of milk with liquid chromatography–mass spectrometry: a review. Retrieved from [Link]
-
Megazyme. (n.d.). A novel enzymatic method for the measurement of lactose in lactose-free products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A novel enzymatic method for the measurement of lactose in lactose‐free products. Retrieved from [Link]
-
MASONACO. (n.d.). Human milk oligosaccharides. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatographic Analysis of Food Bioactive Oligosaccharides. Retrieved from [Link]
-
National Institutes of Health. (2019). A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of a liquid chromatography-mass spectrometry method for free monosaccharide analysis in milk from 8 species. Retrieved from [Link]
-
ThaiScience. (n.d.). HPLC-Fluorescence Detection Method for Quantitative Determination of Tetracycline Antibiotic Residues in Honey. Retrieved from [Link]
-
ScienceDirect. (2021). Polysaccharide identification through oligosaccharide fingerprinting. Retrieved from [Link]
-
PubMed. (n.d.). A new continuous automated assay for the determination of intestinal lactase. Retrieved from [Link]
-
National Institutes of Health. (2025). Sensitive Profiling of Human Milk Oligosaccharides in Human Colostrum and Breast Milk by Capillary Electrophoresis‐Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic methods for the analysis of oligosaccharides in human milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract [mdpi.com]
- 7. Green HPLC-Fluorescence detection method for concurrent analysis of Tamsulosin hydrochloride and Tolterodine tartrate in dosage forms and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample collection and preparation of biofluids and extracts for liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. MASONACO - Human milk oligosaccharides [masonaco.org]
- 14. A new continuous automated assay for the determination of intestinal lactase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel enzymatic method for the measurement of lactose in lactose‐free products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prod-media.megazyme.com [prod-media.megazyme.com]
- 17. A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Method validation for simultaneous quantification of some Human Milk Oligosaccharides (HMOs) in dietary supplements by liquid chromatography tandem mass spectrometry (LC-MS/MS) [vjfc.nifc.gov.vn]
- 19. Characterization and Quantitation of Human Milk Oligosaccharides using LC-MS based methods- Impacts on Fetal Development and Infant Health [escholarship.org]
- 20. uab.edu [uab.edu]
Safety Operating Guide
Proper Disposal Procedures for Neolactotetraose: A Technical Guide
Executive Summary
Neolactotetraose (Galβ1-4GlcNAcβ1-3Galβ1-4Glc), commonly abbreviated as LNnT, is a neutral human milk oligosaccharide (HMO).[1][2][3] While classified as non-hazardous under GHS standards, its disposal in a research setting requires adherence to specific protocols to maintain Good Laboratory Practice (GLP) and environmental compliance.[1][3]
Immediate Action Directive:
-
Pure Solid: Dispose of as non-hazardous organic chemical waste (Incineration recommended).[1][3]
-
Aqueous Solution: Chemical waste stream (preferred) or sanitary sewer (only if permitted by local EHS and quantity is <10g).[1][3]
-
Biological Media: Deactivate as biohazardous waste (Autoclave/Bleach) before disposal.[1][3]
Safety Assessment & Physical Profile
Before initiating disposal, verify the state of the material against the physical profile below. This ensures the waste stream is correctly identified, preventing costly hazardous waste misclassification.[1][3]
Table 1: Physical & Safety Profile for Disposal
| Parameter | Specification | Disposal Implication |
| CAS Number | 13007-32-4 | Use for waste manifest labeling.[1][3] |
| GHS Classification | Non-Hazardous | No "Hazardous" label required; use "Non-Regulated Waste."[1][3] |
| Physical State | White crystalline powder | Hygroscopic; keep dry to prevent caking/microbial growth.[1][3] |
| Solubility | Soluble in water | High mobility in water systems; do not dump large quantities in drains.[1][3] |
| Ecological Impact | WGK 1 (Slightly hazardous to water) | High Biological Oxygen Demand (BOD) potential if released in bulk.[1][3] |
Senior Scientist Insight: While Neolactotetraose is chemically benign (it is a sugar), we treat it as chemical waste in professional environments.[1][3] Why? Because "white powders" in trash cans trigger security alarms and safety audits.[1][3] Professional disposal creates a paper trail (manifest) that proves you acted responsibly.[1][3]
Disposal Decision Logic (Visualized)
Use the following logic flow to determine the correct disposal route. This decision tree integrates chemical safety with biological containment requirements.
Figure 1: Decision matrix for Neolactotetraose disposal based on physical state and biological contamination risks.[1][3][4]
Detailed Disposal Protocols
Protocol A: Solid Waste (Expired or Surplus Powder)
Scenario: You have an expired vial or a spilled amount of dry powder.[1][3]
-
Containment: Do not sweep dry dust into the general trash.[1][3] This generates particulate aerosols.[1][3]
-
Collection:
-
Labeling: Affix a "Non-Hazardous Chemical Waste" label. List contents as: "Neolactotetraose (Oligosaccharide) - 99%".
-
Disposal Action: Route to Chemical Incineration .
Protocol B: Liquid Waste (Aqueous Solutions)
Scenario: You have a leftover stock solution (e.g., 10mM in PBS).
Option 1: Chemical Waste (Recommended) [1][3]
-
Consolidation: Pour into the lab's "Non-Halogenated Organic Solvent/Aqueous" waste carboy.
-
Compatibility: Neolactotetraose is compatible with standard buffers (PBS, TRIS), alcohols, and acetone.[1][3] Do not mix with strong oxidizers (e.g., Chromic acid) as this may cause an exothermic reaction.[1][3]
-
Disposal: The waste contractor will incinerate the liquid.[1][3]
Option 2: Drain Disposal (Conditional) [1][3]
-
Prerequisite: Your facility's EHS guidelines must explicitly permit the disposal of non-toxic carbohydrates.[1][3]
-
Warning: Never pour solutions >10% concentration down the drain.[1][3] High sugar concentrations increase the Biological Oxygen Demand (BOD) in the wastewater, potentially violating municipal discharge permits [1].[1][3]
Protocol C: Biologically Contaminated Waste
Scenario: The compound was added to a bacterial culture or mammalian cell line.[1][3]
-
Deactivation: The waste is now classified by the organism, not the sugar.[1][3]
-
Disposal: Once deactivated, the liquid can often be poured down the drain (check local biosafety rules), and solids (plates/flasks) go to the medical waste stream (Red Bag).[1][3]
Emergency Procedures: Spills
While Neolactotetraose is non-toxic, spills in a lab create slip hazards and potential cross-contamination of other experiments.[1][3]
-
PPE: Standard Nitrile gloves, Lab coat, Safety glasses.[1][3] (Respiratory protection is generally not required unless handling kg quantities).[1][3]
-
Cleanup:
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
